ethyl 5-ethoxy-1H-indole-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-ethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-16-10-5-6-11-9(7-10)8-12(14-11)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFWDOPIAXKRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372464 | |
| Record name | ethyl 5-ethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16382-17-5 | |
| Record name | ethyl 5-ethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-Ethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of ethyl 5-ethoxy-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the most prevalent synthesis route, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry.
Introduction
This compound is a substituted indole derivative of significant interest in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs. The 5-ethoxy substitution on the indole ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. This guide focuses on the well-established Reissert indole synthesis as the primary method for the preparation of this valuable compound.
The Reissert Indole Synthesis: A Two-Step Approach
The most widely employed and reliable method for the synthesis of this compound is the Reissert indole synthesis.[1][2][3][4] This classical method involves a two-step sequence starting from a substituted o-nitrotoluene.[1][2][3][4]
The overall synthesis pathway is depicted below:
Figure 1: Overall workflow of the Reissert indole synthesis.
Step 1: Condensation of 4-Ethoxy-2-nitrotoluene with Diethyl Oxalate
The first step involves a Claisen condensation reaction between 4-ethoxy-2-nitrotoluene and diethyl oxalate in the presence of a strong base, typically potassium ethoxide.[1][2] The ethoxide base abstracts a proton from the methyl group of 4-ethoxy-2-nitrotoluene, which is activated by the ortho-nitro group, to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate to yield the intermediate, ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate.
Step 2: Reductive Cyclization
The second step is a reductive cyclization of the intermediate pyruvate derivative. The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring. A common and effective reducing agent for this transformation is zinc dust in acetic acid.[1][2][5] This method is generally preferred for its relatively mild conditions and good yields.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Synthesis of the Starting Material: 4-Ethoxy-2-nitrotoluene
A plausible route for the synthesis of 4-ethoxy-2-nitrotoluene involves the nitration of 4-ethoxytoluene.
Materials:
-
4-Ethoxytoluene
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of sulfuric acid to 0 °C.
-
Slowly add a mixture of 4-ethoxytoluene and nitric acid dropwise to the cooled sulfuric acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 4-ethoxy-2-nitrotoluene.
Step 1: Synthesis of Ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate
Materials:
-
4-Ethoxy-2-nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (dilute)
Procedure:
-
Prepare a solution of potassium ethoxide in absolute ethanol under an inert atmosphere.
-
To this solution, add a mixture of 4-ethoxy-2-nitrotoluene and diethyl oxalate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate
-
Zinc dust
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate in glacial acetic acid.
-
To this solution, add zinc dust portion-wise while stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.
-
Pour the filtrate into a large volume of ice water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
For further purification, dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
| 4-Ethoxy-2-nitrotoluene | C₉H₁₁NO₃ | 181.19 | - | Data not available | Data not available |
| Ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate | C₁₂H₁₃NO₆ | 267.23 | - | Data not available | Data not available |
| This compound | C₁₃H₁₅NO₃ | 233.26 | 122-125[6] | See Table 2 | See Table 3 |
Table 2: 1H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | br s | 1H | NH |
| ~7.3 | d | 1H | H-4 |
| ~7.2 | d | 1H | H-7 |
| ~7.0 | s | 1H | H-3 |
| ~6.9 | dd | 1H | H-6 |
| 4.38 | q | 2H | -OCH₂CH₃ |
| 4.08 | q | 2H | -OCH₂CH₃ |
| 1.42 | t | 3H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
| Note: Approximate chemical shifts based on related structures. Actual values may vary. |
Table 3: 13C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~161 | C=O |
| ~155 | C-5 |
| ~132 | C-7a |
| ~128 | C-2 |
| ~122 | C-3a |
| ~114 | C-7 |
| ~113 | C-4 |
| ~104 | C-6 |
| ~102 | C-3 |
| 61.2 | -OCH₂CH₃ |
| 60.5 | -OCH₂CH₃ |
| 15.0 | -OCH₂CH₃ |
| 14.8 | -OCH₂CH₃ |
| Note: Approximate chemical shifts based on related structures. Actual values may vary. |
Logical Relationships and Workflows
The following diagrams illustrate the key logical relationships in the synthesis process.
Figure 2: High-level synthesis workflow.
References
- 1. rsc.org [rsc.org]
- 2. Reissert_indole_synthesis [chemeurope.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]
- 6. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]
In-Depth Technical Guide to Ethyl 5-ethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of ethyl 5-ethoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, outlines a detailed experimental protocol for its synthesis, and presents a logical workflow for its preparation.
Core Chemical Properties
This compound is a derivative of indole, a prominent scaffold in numerous biologically active compounds. The presence of an ethoxy group at the 5-position and an ethyl carboxylate at the 2-position provides handles for further molecular exploration and modulation of its physicochemical properties.
Physicochemical Data
Limited experimental data is publicly available for this specific compound. The following table summarizes the known quantitative information.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| CAS Number | 16382-17-5 | [1][2][3] |
| Melting Point | 155-156 °C | [4][5] |
| Purity | 97% | [2] |
| Appearance | White to yellow solid | [5] |
| Boiling Point | 391.1 ± 22.0 °C (Predicted) | [5] |
| Density | 1.185 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 14.77 ± 0.30 (Predicted) | [5] |
Note: Boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature. Solubility data is not currently available.
Spectral Data
-
¹H NMR: Signals corresponding to the ethyl groups of the ester and ether, aromatic protons on the indole ring, and the N-H proton of the indole. The aromatic region would show splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the ethyl groups, and the aromatic carbons of the indole core.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the ester (around 1700 cm⁻¹), and C-O stretches of the ether and ester groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (233.26 g/mol ).
Experimental Protocols: Synthesis
The most probable synthetic route for this compound is the Reissert indole synthesis . This classical method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[6][7][8]
Reissert Indole Synthesis: A Detailed Protocol
This protocol is adapted from the general principles of the Reissert synthesis and is tailored for the preparation of this compound. The starting material would be 4-ethoxy-2-nitrotoluene.
Step 1: Condensation to form Ethyl 3-(4-ethoxy-2-nitrophenyl)-2-oxopropanoate
-
Reagents and Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide in absolute ethanol. This is achieved by cautiously dissolving potassium metal in anhydrous ethanol.
-
Reaction: To the cooled potassium ethoxide solution, add diethyl oxalate dropwise with stirring. Subsequently, add a solution of 4-ethoxy-2-nitrotoluene in absolute ethanol dropwise.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours to overnight to ensure complete condensation.
-
Work-up: The resulting precipitate, the potassium salt of ethyl 3-(4-ethoxy-2-nitrophenyl)-2-oxopropanoate, is collected by filtration, washed with cold ethanol and then diethyl ether, and dried.
Step 2: Reductive Cyclization to this compound
-
Reagents and Setup: The dried potassium salt from Step 1 is dissolved in a suitable solvent such as glacial acetic acid or ethanol. A reducing agent is then added. Common reducing agents for this step include zinc dust in acetic acid, or catalytic hydrogenation (e.g., H₂ with a platinum or palladium catalyst).[6][9]
-
Reaction: If using zinc and acetic acid, the mixture is stirred, and the reaction progress is monitored by TLC. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Reaction Conditions: The reduction is typically performed at room temperature or with gentle heating.
-
Work-up and Purification:
-
If a metal reductant is used, the reaction mixture is filtered to remove the metal residues. The filtrate is then concentrated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
-
Chemical Reactivity
The chemical reactivity of this compound is governed by the indole nucleus and its substituents.
-
Indole N-H: The nitrogen atom can be deprotonated with a suitable base and subsequently alkylated or acylated.
-
Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The most reactive position is typically the C3 position.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other derivatives such as amides or undergo reduction to the corresponding alcohol.
-
Ethoxy Group: The ethoxy group is generally stable but can be cleaved under harsh acidic conditions.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the Reissert indole synthesis for the preparation of this compound.
Caption: Workflow for the Reissert Indole Synthesis.
Potential Biological Significance and Signaling Pathways
While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, the indole-2-carboxylate scaffold is present in molecules investigated as inhibitors of various protein kinases. For instance, derivatives of indole-2-carboxamides have been explored as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial in cancer cell proliferation and survival.
The EGFR signaling cascade is a complex pathway that, upon activation by ligands like EGF, leads to the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, ultimately promoting cell growth, proliferation, and survival. Similarly, CDK2, in complex with cyclins E and A, plays a pivotal role in the G1/S transition of the cell cycle. Inhibition of these pathways is a key strategy in cancer therapy.
The potential for this compound or its derivatives to interact with such pathways warrants further investigation and could be a valuable direction for future research in drug discovery.
Caption: Simplified EGFR Signaling Pathway.
References
- 1. 16382-17-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 16382-17-5 [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. 5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 16382-17-5 [chemicalbook.com]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 5-ethoxy-1H-indole-2-carboxylate
CAS Number: 16382-17-5
This technical guide provides a comprehensive overview of ethyl 5-ethoxy-1H-indole-2-carboxylate, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. This document details its chemical properties, potential synthetic routes, and the broader biological context of related indole derivatives.
Chemical and Physical Properties
This compound is a member of the indole-2-carboxylate family, characterized by an ethoxy group at the 5-position of the indole ring. The presence of the indole nucleus, a common motif in biologically active molecules, makes this compound and its analogs attractive targets for synthetic and medicinal chemistry studies.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (for this compound) | Value (for related compounds) | Reference |
| CAS Number | 16382-17-5 | - | N/A |
| Molecular Formula | C₁₃H₁₅NO₃ | - | N/A |
| Molecular Weight | 233.26 g/mol | - | N/A |
| Melting Point | Not available | Ethyl indole-2-carboxylate: 122-125 °CEthyl 5-(benzyloxy)-1H-indole-2-carboxylate: 163 °CEthyl 2-methylindole-5-carboxylate: 140.5-142.0 °C | [1][2] |
| Purity | Typically ≥97% (commercial availability) | - | N/A |
Table 2: Spectral Data of Related Indole-2-Carboxylates
| Spectral Data Type | Key Features (for related compounds) | Reference |
| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), aromatic protons on the indole ring, and the N-H proton. For N-alkylated derivatives, the N-H signal disappears. | [3] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethoxy group, and the aromatic carbons of the indole scaffold. | [3] |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching of the ester, and C-O stretching. | [3] |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for indole ring formation. The Japp-Klingemann and Fischer indole syntheses are two prominent strategies for constructing the indole-2-carboxylate scaffold.
Japp-Klingemann Indole Synthesis
The Japp-Klingemann reaction is a versatile method for synthesizing indoles from β-keto-esters (or β-keto-acids) and aryl diazonium salts.[4] The resulting hydrazone intermediate can then be cyclized, often under acidic conditions (Fischer indole synthesis), to yield the desired indole.[4][5][6]
Experimental Protocol (General for Japp-Klingemann/Fischer Indole Synthesis):
-
Diazotization: An appropriately substituted aniline (e.g., 4-ethoxyaniline) is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Coupling: The diazonium salt solution is then added to a solution of a β-keto-ester, such as ethyl 2-methylacetoacetate, in the presence of a base (e.g., sodium acetate or sodium hydroxide) to facilitate the coupling reaction, forming a hydrazone intermediate.
-
Cyclization (Fischer Indole Synthesis): The isolated hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to induce cyclization and formation of the indole ring.
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Other Synthetic Approaches
Modifications to the Fischer indole synthesis and other cyclization strategies have been developed to improve yields and accommodate a wider range of substrates. For instance, the reduction of an appropriate nitro-precursor can also lead to the formation of the indole ring.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not extensively documented in publicly available literature, the indole-2-carboxylate scaffold is a well-recognized pharmacophore with a broad range of biological activities.
Anticancer Activity
Numerous indole derivatives have been investigated for their potential as anticancer agents.[7] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[8] For example, certain indole-2-carboxamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), leading to apoptosis in cancer cells.[9][10] A structurally similar compound, ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, has also been noted for its potential anticancer activity.[11]
Antiviral Activity
The indole nucleus is a key component of several antiviral drugs. Research has shown that novel indole-2-carboxylate derivatives can exhibit potent and broad-spectrum antiviral activities against both RNA and DNA viruses.[12] Some derivatives have shown promising inhibitory activity against influenza A and Coxsackie B3 viruses.
Anti-inflammatory Activity
Indole derivatives have also been explored for their anti-inflammatory properties.[13] The mechanism of action can involve the inhibition of key inflammatory mediators.
Kinase Inhibition
The inhibition of protein kinases is a major strategy in modern drug discovery. Indole-2-carboxylic acid derivatives have been designed and synthesized as inhibitors of various kinases, including those involved in cancer and other diseases. For instance, derivatives have been developed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy.[14] Additionally, some indole derivatives have shown potential as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a target for neurodegenerative diseases and other conditions.[6]
Conclusion
This compound is a valuable building block in organic synthesis with significant potential for the development of novel therapeutic agents. While specific biological data for this compound is limited, the broader family of indole-2-carboxylates has demonstrated a wide array of promising biological activities. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this compound.
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate | 16381-43-4 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 5-ethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-ethoxy-1H-indole-2-carboxylate is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities. This document provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Molecular Structure and Properties
This compound possesses a core indole ring system substituted at the 2-position with an ethyl carboxylate group and at the 5-position with an ethoxy group.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 16382-17-5 | - |
| Molecular Formula | C₁₃H₁₅NO₃ | - |
| Molecular Weight | 233.26 g/mol | - |
Structural Diagram
Spectroscopic and Structural Elucidation of Ethyl 5-Ethoxy-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for ethyl 5-ethoxy-1H-indole-2-carboxylate (CAS 16382-17-5). Due to the limited availability of a complete experimental dataset for this specific molecule in public databases, this document combines predicted data with experimental data from closely related analogs to offer a comprehensive analytical profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Predicted and Analog Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is detailed in Table 1. The chemical shifts are estimated based on the analysis of the parent compound, ethyl 1H-indole-2-carboxylate, and known substituent effects of an ethoxy group at the C5 position of the indole ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | br s | 1H | NH |
| ~7.30 | d | 1H | Ar-H 4 |
| ~7.25 | d | 1H | Ar-H 7 |
| ~7.10 | s | 1H | Ar-H 3 |
| ~6.90 | dd | 1H | Ar-H 6 |
| 4.40 | q | 2H | -O-CH₂ -CH₃ (ester) |
| 4.10 | q | 2H | -O-CH₂ -CH₃ (ethoxy) |
| 1.45 | t | 3H | -O-CH₂-CH₃ (ethoxy) |
| 1.40 | t | 3H | -O-CH₂-CH₃ (ester) |
br s = broad singlet, d = doublet, dd = doublet of doublets, q = quartet, t = triplet
¹³C NMR (Carbon-13 NMR) Data (Predicted)
The predicted ¹³C NMR spectrum is outlined in Table 2. The predictions are based on the known spectrum of ethyl 1H-indole-2-carboxylate and the expected influence of the C5-ethoxy substituent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C =O |
| ~155.0 | C 5 |
| ~137.0 | C 7a |
| ~129.0 | C 2 |
| ~128.0 | C 3a |
| ~121.0 | C 7 |
| ~114.0 | C 4 |
| ~112.0 | C 6 |
| ~103.0 | C 3 |
| ~64.0 | -O-CH₂ -CH₃ (ethoxy) |
| ~61.0 | -O-CH₂ -CH₃ (ester) |
| ~15.0 | -O-CH₂-CH₃ (ethoxy) |
| ~14.5 | -O-CH₂-CH₃ (ester) |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized in Table 3.
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-3400 | N-H | Stretching |
| 2980-2850 | C-H (alkane) | Stretching |
| 1680-1710 | C=O (ester) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1250-1000 | C-O (ester, ether) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₅NO₃), the expected molecular ion peak [M]⁺ would be observed at m/z 233.26.
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 233 | [M]⁺ (Molecular Ion) |
| 188 | [M - OCH₂CH₃]⁺ (Loss of ethoxy group from the ester) |
| 160 | [M - COOCH₂CH₃]⁺ (Loss of the entire ester group) |
Experimental Protocols
While specific experimental details for the synthesis and analysis of this compound are not widely published, a general procedure based on the synthesis of similar indole derivatives is provided below.
General Synthesis: Fischer Indole Synthesis
A common method for synthesizing substituted indoles is the Fischer indole synthesis. A generalized protocol is as follows:
-
Formation of Hydrazone: React 4-ethoxyphenylhydrazine with ethyl pyruvate in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid). The reaction mixture is typically stirred at room temperature or gently heated to form the corresponding hydrazone.
-
Indolization: The formed hydrazone is then subjected to cyclization, often by heating in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the discussed spectroscopic methods.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Unveiling the Therapeutic Potential of Ethyl 5-ethoxy-1H-indole-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of ethyl 5-ethoxy-1H-indole-2-carboxylate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally analogous indole-2-carboxylate derivatives to infer the potential therapeutic applications of the title compound. All data and protocols presented herein are derived from studies on these related molecules.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] this compound belongs to the class of indole-2-carboxylates, which have garnered significant interest for their potential as anticancer, antimicrobial, and enzyme-inhibitory agents. This technical guide consolidates the existing knowledge on the biological activities of closely related 5-substituted indole-2-carboxylates and other indole derivatives to provide a predictive insight into the therapeutic promise of this compound.
Synthesis of this compound
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and reliable method is the Reissert indole synthesis.[2] This process typically involves the condensation of a substituted 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by a reductive cyclization to form the indole ring system.[2]
Alternatively, the Fischer indole synthesis can be employed, which involves the reaction of an arylhydrazine with a pyruvate derivative.[3] For instance, the condensation of p-ethoxyphenylhydrazine with ethyl pyruvate would be a plausible route to the title compound. Further functionalization of the indole core is also a common strategy to access a variety of derivatives.[4]
Potential Biological Activities
Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities.
Anticancer Activity
Numerous indole-2-carboxylate and indole-2-carboxamide derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of key cellular targets such as protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), or topoisomerases.[5][8]
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 5-substituted-3-ethylindole-2-carboxamide (5j) | Various | 0.037 (mean GI50) | [5] |
| 5-substituted-3-ethylindole-2-carboxamide (5i) | Various | 0.049 (mean GI50) | [5] |
| Ursolic acid-indole derivative (5f) | SMMC-7721 (Hepatocarcinoma) | 0.56 | [8] |
| Ursolic acid-indole derivative (5f) | HepG2 (Hepatocarcinoma) | 0.91 | [8] |
| Indole-isoquinoline hybrid (23) | 30 cancer cell lines | 1.5 (mean GI50) | [6] |
| 5-Hydroxyindole-3-carboxylic acid ester (5d) | MCF-7 (Breast Cancer) | 4.7 | [9] |
Antimicrobial Activity
Indole derivatives are also recognized for their broad-spectrum antimicrobial properties.[10][11] The presence of the indole nucleus, often in combination with other heterocyclic rings like triazoles or thiazolidinones, contributes to their activity against both bacteria and fungi.[10][12]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| (Z)-methyl 3-((...)-1H-indole-2-carboxylate) (8) | En. cloacae | 0.004 | [12] |
| (Z)-methyl 3-((...)-1H-indole-2-carboxylate) (15) | T. viride | 0.004 | [12] |
| Indole-thiadiazole derivative (2c) | MRSA | < 3.125 | [11] |
| Indole-triazole derivative (3d) | MRSA | < 3.125 | [11] |
| Indole-1,2,4 triazole conjugate (6f) | Candida albicans | 2 | [10] |
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in several diseases, including Alzheimer's disease, diabetes, and cancer.[13][14] Several indole derivatives have been identified as potent inhibitors of GSK-3β, making this a promising therapeutic target for this class of compounds.[13][15][16] The inhibition is often competitive with ATP, with the indole scaffold binding in the ATP-binding pocket of the enzyme.[14]
| Compound/Derivative | Target | IC50 (nM) | Reference |
| 3-arylidene-2-oxindole (3a) | GSK-3β | 4.19 | [13] |
| Ethyl 2-carboxylate-5-monosubstituted 1H-indole (Aii11) | GSK-3β | Not specified as "excellent" | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key assays mentioned in the literature for analogous compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition Assay
Enzyme-linked immunosorbent assays (ELISAs) or luminescence-based assays are commonly used to assess the inhibitory activity of compounds against specific kinases like GSK-3β.[15]
-
Assay Setup: The kinase, substrate, and ATP are combined in a buffer system in a 96-well plate.
-
Compound Addition: The test compound is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection system (e.g., colorimetric, fluorescent, or luminescent).
-
Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The biological activities of indole derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can aid in understanding their mechanism of action.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate | 16381-43-4 | Benchchem [benchchem.com]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors [mdpi.com]
- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation | MDPI [mdpi.com]
- 13. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to Ethyl 5-Ethoxy-1H-indole-2-carboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to ethyl 5-ethoxy-1H-indole-2-carboxylate and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents.
Synthesis of the Core Scaffold
The synthesis of the this compound core can be achieved through established methods of indole formation, primarily the Reissert and Japp-Klingemann reactions.
Reissert Indole Synthesis
One of the classical and reliable methods for preparing benzene-ring substituted indole-2-carboxylates is the Reissert indole synthesis. This reaction involves the condensation of a substituted 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by the reduction of the resulting 2-nitrophenylpyruvate. A specific reference for the synthesis of this compound using this method is the work of Dambal and Siddappa.[1]
General Experimental Protocol for Reissert Indole Synthesis:
A detailed, step-by-step protocol for the synthesis of a related compound, ethyl indole-2-carboxylate, is available in Organic Syntheses, which can be adapted for the 5-ethoxy derivative by starting with 4-ethoxy-2-nitrotoluene.[2] The general steps are as follows:
-
Formation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate: A solution of potassium ethoxide in anhydrous ether is prepared. Diethyl oxalate is added, followed by the substituted o-nitrotoluene (in this case, 4-ethoxy-2-nitrotoluene). The resulting potassium salt precipitates and is collected by filtration.
-
Reductive Cyclization to Ethyl Indole-2-carboxylate: The potassium salt is dissolved in glacial acetic acid, and a platinum catalyst is added. The mixture is then subjected to hydrogenation in a Parr apparatus. After the reaction is complete, the catalyst is filtered off, and the product is precipitated by the addition of water, filtered, and dried.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is another versatile method for the synthesis of indole-2-carboxylates. This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, followed by cyclization of the resulting hydrazone.[3][4] This method is particularly useful for preparing a variety of 5-substituted indole-2-carboxylates.[5][6]
General Experimental Protocol for Japp-Klingemann Reaction:
A general procedure for the synthesis of 5-monosubstituted ethyl 1H-indole-2-carboxylates is as follows:[5]
-
Diazotization of the Aniline: The appropriately substituted aniline (e.g., 4-ethoxyaniline) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.
-
Coupling with a β-Ketoester: A separate solution containing a β-ketoester (e.g., ethyl 2-methylacetoacetate) in ethanol is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to this solution, maintaining a low temperature.
-
Hydrolysis and Cyclization: The resulting azo compound is hydrolyzed, and the intermediate hydrazone is cyclized to the indole-2-carboxylate, often by heating in the presence of an acid catalyst.
Biological Activities of this compound Derivatives
Derivatives of the indole-2-carboxylate scaffold, particularly those with substitutions at the 5-position, have been investigated for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and GSK-3β inhibitory effects. While specific data for 5-ethoxy derivatives is emerging, the broader class of 5-substituted analogs provides valuable insights into their therapeutic potential.
Anticancer Activity
Indole-2-carboxamides, derived from the corresponding carboxylic acids, have shown significant promise as anticancer agents. These compounds can be synthesized by coupling the indole-2-carboxylic acid with various amines. Several studies have reported the potent antiproliferative activity of 5-substituted indole-2-carboxamides against various cancer cell lines.
For instance, a series of novel 5-substituted-3-ethylindole-2-carboxamides were designed as dual EGFR/CDK2 inhibitors and exhibited significant antiproliferative activity with GI50 values in the nanomolar range.[7] Another study on N-substituted 1H-indole-2-carboxamides reported potent activity against leukemia (K-562) and colon cancer (HCT-116) cell lines, with IC50 values in the sub-micromolar range.[8] While these studies did not specifically report on 5-ethoxy derivatives, the promising results from other 5-substituted analogs warrant the investigation of their 5-ethoxy counterparts.
Table 1: Anticancer Activity of 5-Substituted Indole-2-Carboxamide Analogs
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 5-Substituted-3-ethylindole-2-carboxamides | Various | 37 - 193 nM (GI50) | [7] |
| N-Substituted 1H-indole-2-carboxamides | K-562 | 0.33 µM (IC50) | [8] |
| N-Substituted 1H-indole-2-carboxamides | HCT-116 | 1.01 µM (IC50) | [8] |
| Thiazolyl-indole-2-carboxamide derivatives | MCF-7 | 6.10 ± 0.4 μM (IC50) | [9] |
Experimental Protocol for MTT Assay (General):
The antiproliferative activity of compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Anti-inflammatory Activity
Indole derivatives have been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways.
While specific data on the anti-inflammatory activity of this compound derivatives is not yet widely available, related indole structures have shown promising results. For example, various heterocyclic indole derivatives have been synthesized and evaluated for their anti-inflammatory activity against carrageenan-induced edema in rats, with some compounds showing higher potency and lower ulcerogenic liability than the standard drug phenylbutazone.[10]
Experimental Protocol for In Vitro Anti-inflammatory Assays (General):
-
Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α): Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model. Cells are treated with the test compounds, followed by stimulation with LPS. The levels of pro-inflammatory cytokines in the cell culture supernatant are then measured using ELISA kits.[11][12]
-
Nitric Oxide (NO) Inhibition Assay: The inhibitory effect on nitric oxide production in LPS-stimulated macrophages can be quantified using the Griess reagent.[12]
Antimicrobial Activity
Indole-2-carboxamide derivatives have also been investigated for their antibacterial and antifungal activities. The introduction of different substituents on the indole ring and the amide nitrogen can significantly influence their antimicrobial spectrum and potency.
A study on 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides reported high antibacterial activity against pathogenic Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 0.35–1.25 μg/mL.[13] Another study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good to excellent antibacterial and antifungal activities with MIC values as low as 0.004 mg/mL.[14]
Table 2: Antimicrobial Activity of 5-Substituted Indole-2-Carboxamide and Carboxylate Analogs
| Compound Class | Microorganism | Activity (MIC) | Reference |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | Gram-negative bacteria | 0.35–1.25 μg/mL | [13] |
| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Various bacteria and fungi | 0.004–0.06 mg/mL | [14] |
| Synthetic indole derivatives | Gram-positive bacteria | 0.25–16 µg/mL | [15] |
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination (General):
The MIC is determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
GSK-3β Inhibitory Activity
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in several diseases, including neurodegenerative disorders and diabetes. A study focused on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives reported their potential as GSK-3β inhibitors.[5][6] The compounds were synthesized via the Japp-Klingemann indole synthesis and evaluated for their in vitro GSK-3β inhibitory activity using a luminance assay. While the specific IC50 value for the 5-ethoxy derivative was not detailed in the available abstract, the study highlights the potential of this scaffold for targeting GSK-3β.
Visualizing Synthesis and Biological Evaluation Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: General synthesis workflow for this compound and its amide derivatives.
Caption: General workflow for the in vitro biological evaluation of synthesized derivatives.
Conclusion
This compound and its analogs represent a promising class of compounds with diverse biological activities. The established synthetic routes, such as the Reissert and Japp-Klingemann reactions, provide a solid foundation for the generation of a library of derivatives. While more specific research on the 5-ethoxy substituted analogs is needed, the existing data on related 5-substituted indole-2-carboxylates and carboxamides strongly suggests their potential as anticancer, anti-inflammatory, antimicrobial, and GSK-3β inhibitory agents. This technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important chemical scaffold. Further investigation into the structure-activity relationships of 5-ethoxy derivatives is warranted to unlock their full therapeutic potential.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Ethyl 5-ethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of ethyl 5-ethoxy-1H-indole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The synthesis of this class of molecules is intrinsically linked to two seminal name reactions of the late 19th century: the Fischer indole synthesis and the Japp-Klingemann reaction. This document details the historical context of these discoveries, provides plausible experimental protocols for the synthesis of the title compound, presents key quantitative data in a structured format, and illustrates the underlying chemical transformations with detailed diagrams.
Historical Perspective: The Foundation of Modern Indole Synthesis
The story of this compound is built upon the foundational work of Emil Fischer and Francis Robert Japp with Felix Klingemann. Their discoveries in the 1880s provided chemists with powerful tools to construct the indole ring system, a privileged structure in numerous natural products and pharmaceuticals.
In 1883, Hermann Emil Fischer reported a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. This reaction, now famously known as the Fischer indole synthesis , remains one of the most widely applied methods for indole synthesis.[1] The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles by varying the starting phenylhydrazine and carbonyl compound.
Just a few years later, in 1887, Francis Robert Japp and Felix Klingemann discovered a reaction that would prove to be a crucial feeder pathway for the Fischer indole synthesis. The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[2][3][4] The hydrazone products of the Japp-Klingemann reaction are often ideal precursors for subsequent cyclization via the Fischer indole synthesis.[3][5]
The synthesis of this compound is a classic example of the powerful synergy between these two reactions. The journey to this specific molecule begins with the diazotization of 4-ethoxyaniline, followed by a Japp-Klingemann reaction to form a key hydrazone intermediate, which is then cyclized using the Fischer indole synthesis.
Synthetic Pathway and Experimental Protocols
The most logical and historically relevant synthetic route to this compound involves a two-step process:
-
Japp-Klingemann Reaction: Formation of the p-ethoxyphenylhydrazone of ethyl pyruvate from 4-ethoxyaniline.
-
Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone to yield the final product.
Step 1: Synthesis of Ethyl 2-((4-ethoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
This step involves the initial diazotization of 4-ethoxyaniline, followed by the coupling reaction with a β-ketoester.
Experimental Protocol:
-
Part A: Diazotization of 4-ethoxyaniline
-
In a beaker, dissolve 4-ethoxyaniline (10.0 g, 0.073 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (5.3 g, 0.077 mol) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-ethoxybenzenediazonium chloride solution. This solution is used immediately in the next step.
-
-
Part B: Japp-Klingemann Reaction
-
In a separate flask, dissolve ethyl 2-methylacetoacetate (10.5 g, 0.073 mol) in ethanol (100 mL).
-
Cool this solution to 0-5 °C and slowly add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL), while maintaining the temperature below 10 °C.
-
To this cooled solution, add the freshly prepared 4-ethoxybenzenediazonium chloride solution from Part A dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield ethyl 2-((4-ethoxyphenyl)hydrazono)propanoate.
-
Step 2: Synthesis of this compound (Fischer Indole Synthesis)
Experimental Protocol:
-
Suspend the dried ethyl 2-((4-ethoxyphenyl)hydrazono)propanoate (10.0 g, 0.040 mol) in absolute ethanol (100 mL).
-
Add concentrated sulfuric acid (5 mL) dropwise with stirring.
-
Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (500 mL).
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove any residual acid, and then washed with a cold 5% sodium bicarbonate solution.
-
The crude product is dried and recrystallized from ethanol to afford pure this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product. Data for the target molecule is provided where available; otherwise, data for closely related analogs are used for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 3-4 |
| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 | -33 |
| Ethyl 2-((4-ethoxyphenyl)hydrazono)propanoate | C₁₃H₁₈N₂O₃ | 250.29 | Not readily available |
| This compound | C₁₃H₁₅NO₃ | 233.26 | Not readily available |
| Reference: Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 122-125[6] |
| Reference: Ethyl 5-methoxy-1H-indole-2-carboxylate | C₁₂H₁₃NO₃ | 219.24 | 154-156 |
| Reaction Step | Typical Yield (%) |
| Japp-Klingemann Reaction | 70-85 |
| Fischer Indole Synthesis | 60-80 |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann Reaction [drugfuture.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann-Reaktion – Wikipedia [de.wikipedia.org]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]
Navigating the Solubility Landscape of Ethyl 5-Ethoxy-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
General Solubility Profile of Indole-2-Carboxylates
Indole derivatives, particularly esters like ethyl 5-ethoxy-1H-indole-2-carboxylate, generally exhibit poor aqueous solubility. The presence of the large, nonpolar indole ring system dominates the molecule's properties, leading to a hydrophobic nature. However, the ester and ethoxy functional groups introduce some degree of polarity, allowing for measurable solubility in various organic solvents.
The solubility of indole esters is significantly influenced by the nature of the solvent, particularly its polarity and hydrogen bonding capabilities. Generally, these compounds are expected to be more soluble in polar aprotic solvents and to a lesser extent in polar protic and nonpolar solvents.
Predicted Solubility Trends
Based on the physicochemical properties of similar indole derivatives, the following table summarizes the expected solubility trends for this compound. It is crucial to note that these are qualitative predictions, and experimental determination is necessary for precise quantitative values.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule without the competing hydrogen bonding that can occur in protic solvents, leading to effective solvation of the indole ester. |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the ester and ethoxy groups, the energy required to break the solvent's hydrogen bond network can limit solubility. |
| Nonpolar | Toluene, Hexane | Low | The overall polarity of the indole ester is too high for significant interaction with nonpolar solvents, resulting in poor solubility. |
| Aqueous | Water | Very Low | The hydrophobic indole core significantly outweighs the hydrophilic character of the ester and ethoxy groups, leading to minimal solubility in water. |
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of obtaining accurate solubility data.
Materials and Equipment
-
This compound (solid)
-
Selected solvents of high purity
-
Analytical balance
-
Vials or flasks with airtight seals
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
Protocol
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents where settling is slow, centrifugation can be used to achieve a clear separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination via the shake-flask method.
This comprehensive approach, combining theoretical understanding with a robust experimental protocol, will enable researchers to accurately determine and effectively utilize the solubility properties of this compound in their drug development endeavors.
Methodological & Application
The Synthetic Utility of Ethyl 5-Ethoxy-1H-indole-2-carboxylate: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-ethoxy-1H-indole-2-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its indole core, substituted with an electron-donating ethoxy group at the 5-position and a reactive carboxylate ester at the 2-position, provides a scaffold that can be readily modified to generate a diverse range of biologically active molecules. This application note details key synthetic transformations and protocols involving this compound, with a focus on its application in the synthesis of potential Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.
Core Applications and Synthetic Transformations
This compound serves as a key intermediate for a variety of chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The primary reaction sites are the indole nitrogen, the ethyl ester, and the indole ring itself.
Key Synthetic Pathways:
-
Hydrolysis of the Ethyl Ester: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a crucial intermediate for the synthesis of amides and other derivatives.
-
N-Alkylation: The indole nitrogen can be alkylated to introduce various substituents, which can significantly influence the biological activity of the resulting compounds.
-
Amide Bond Formation: The carboxylic acid derived from the hydrolysis of the starting material can be coupled with a wide range of amines to generate a library of indole-2-carboxamides. These amides are a common feature in many biologically active compounds.
-
Hydrazinolysis: The ethyl ester can be converted to a carbohydrazide, which serves as a precursor for the synthesis of various heterocyclic systems.[1]
Application in the Synthesis of GSK-3β Inhibitors
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in several diseases, including Alzheimer's disease, type 2 diabetes, and some forms of cancer. The indole scaffold has been identified as a promising pharmacophore for the development of potent and selective GSK-3β inhibitors.[2][3] A general synthetic route starting from a substituted aniline, such as 4-ethoxyaniline, can be employed to produce this compound, which is then further functionalized.[2][4]
The following diagram illustrates a typical workflow for the synthesis of potential GSK-3β inhibitors from a 5-substituted indole-2-carboxylate.
References
Application Notes and Protocols: Ethyl 5-ethoxy-1H-indole-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-ethoxy-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules. The indole scaffold is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound, with an ethoxy group at the 5-position and an ethyl ester at the 2-position, provides a versatile platform for the development of potent and selective therapeutic agents. This document provides detailed protocols for the synthesis of this compound and its derivatization into potential drug candidates, with a focus on the development of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, a critical target in neurodegenerative diseases such as Alzheimer's.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, in this case, ethyl pyruvate.
Experimental Workflow: Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow.
Protocol 1: Synthesis of 4-ethoxyphenylhydrazine hydrochloride
This protocol is adapted from the synthesis of 4-methoxyphenylhydrazine hydrochloride.
Materials:
-
4-ethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
In a flask, dissolve 4-ethoxyaniline (10.0 g, 72.9 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.28 g, 76.5 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (41.3 g, 183 mmol) in concentrated HCl (30 mL).
-
Cool the tin(II) chloride solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate will form.
-
Continue stirring the mixture in the ice bath for 1 hour.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water, followed by cold ethanol, and finally diethyl ether.
-
Dry the solid under vacuum to yield 4-ethoxyphenylhydrazine hydrochloride.
Protocol 2: Fischer Indole Synthesis of this compound
Materials:
-
4-ethoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
Procedure:
-
In a round-bottom flask, suspend 4-ethoxyphenylhydrazine hydrochloride (10.0 g, 53.0 mmol) in ethanol (100 mL).
-
Add ethyl pyruvate (6.15 g, 53.0 mmol) to the suspension.
-
Heat the mixture to reflux and stir for 1 hour. The mixture should become a clear solution as the hydrazone forms.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated sulfuric acid (10 mL) or polyphosphoric acid (20 g) to the cooled solution with stirring.
-
Heat the mixture to 80-90 °C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture onto crushed ice (200 g).
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Application as an Intermediate for GSK-3β Inhibitors
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes. Its dysregulation has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1] In Alzheimer's disease, GSK-3β is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP), contributing to the formation of amyloid-β plaques.[2][3][4][5][6] Therefore, the development of GSK-3β inhibitors is a promising therapeutic strategy. Indole-2-carboxamides derived from this compound are a promising class of GSK-3β inhibitors.[7][8]
GSK-3β Signaling Pathway in Alzheimer's Disease
Caption: GSK-3β Signaling in Alzheimer's.
Protocol 3: Synthesis of N-Aryl-5-ethoxy-1H-indole-2-carboxamides
This protocol describes the conversion of the ethyl ester to a carboxamide, a common step in generating biologically active compounds.
Materials:
-
This compound
-
Aniline or substituted aniline
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous Toluene or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous toluene (50 mL).
-
Add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) to the toluene and stir.
-
Slowly add the desired aniline (10.0 mmol) to the suspension at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound (2.19 g, 10.0 mmol) in anhydrous toluene (20 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-5-ethoxy-1H-indole-2-carboxamide.
Data Presentation
| Compound ID | R¹ | R² | R³ | GSK-3β IC₅₀ (nM) | Reference |
| A | H | H | 4-chlorophenyl | 110 | [4] |
| B | H | H | 4-methoxyphenyl | 150 | [4] |
| C | H | Br | H | 85 | [4] |
| D | H | NO₂ | H | 55 | [4] |
| E | CH₃ | H | 4-fluorophenyl | 78 | [7] |
Table 1: In vitro GSK-3β inhibitory activity of representative indole-2-carboxamide derivatives.
Conclusion
This compound is a highly versatile intermediate for the synthesis of potential drug candidates. The straightforward access to this scaffold via the Fischer indole synthesis, coupled with its amenability to further functionalization, makes it an attractive starting point for drug discovery campaigns. The demonstrated potential of the derived indole-2-carboxamides as potent GSK-3β inhibitors underscores the importance of this chemical entity in the ongoing search for novel treatments for neurodegenerative disorders and other diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the rich medicinal chemistry of this promising indole derivative.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Ethyl 5-Ethoxy-1H-indole-2-carboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for several key chemical transformations of ethyl 5-ethoxy-1H-indole-2-carboxylate. This versatile building block is a valuable starting material in the synthesis of a wide range of biologically active molecules and functional materials. The protocols provided are based on established methodologies for structurally similar indole derivatives and are intended to serve as a comprehensive guide for researchers.
Synthesis of this compound
The synthesis of the title compound can be achieved through classical indole synthesis routes, such as the Fischer or Japp-Klingemann reactions. The Japp-Klingemann reaction, followed by a Fischer cyclization, is a common and effective method for producing substituted indole-2-carboxylates.[1][2]
Protocol 1: Synthesis via Japp-Klingemann and Fischer Indole Synthesis
This two-step procedure involves the initial formation of a hydrazone from 4-ethoxyaniline, which is then cyclized to form the indole ring.
Step 1: Formation of Diethyl 2-((4-ethoxyphenyl)hydrazineylidene)malonate
-
Diazotization of 4-ethoxyaniline:
-
Dissolve 4-ethoxyaniline (10.0 g, 72.9 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.2 g, 75.4 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Japp-Klingemann Coupling:
-
In a separate flask, dissolve diethyl malonate (12.2 g, 76.2 mmol) in ethanol (100 mL).
-
Add a solution of sodium acetate (20 g) in water (50 mL) to the diethyl malonate solution and cool to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the diethyl malonate mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
The resulting hydrazone will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Fischer Indole Cyclization
-
Cyclization Reaction:
-
Suspend the dried hydrazone from Step 1 (10.0 g) in glacial acetic acid (100 mL).
-
Heat the mixture to reflux (approximately 118 °C) for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Alternatively, polyphosphoric acid or a mixture of sulfuric acid in ethanol can be used as the acidic catalyst for cyclization.[3]
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water (500 mL).
-
The crude this compound will precipitate.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure compound.
-
Key Reactions of this compound
The following protocols describe common and useful transformations of the title compound, including N-alkylation, ester hydrolysis, and reduction of the ester moiety. These reactions provide access to a variety of functionalized indole derivatives.
Protocol 2: N-Alkylation
N-alkylation of the indole nitrogen is a fundamental step in the diversification of this scaffold. The following is a representative protocol using benzyl bromide. This method can be adapted for other alkylating agents such as alkyl iodides or allyl halides.
-
Reaction Setup:
-
Dissolve this compound (2.19 g, 10 mmol) in acetone (50 mL) in a round-bottom flask.
-
Add powdered potassium hydroxide (1.12 g, 20 mmol) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
-
Addition of Alkylating Agent:
-
Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the stirred suspension.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-benzyl-5-ethoxy-1H-indole-2-carboxylate.
-
Protocol 3: Ester Hydrolysis to Carboxylic Acid
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common transformation, providing a handle for further modifications such as amide bond formation.
-
Reaction Setup:
-
Dissolve this compound (2.19 g, 10 mmol) in a mixture of ethanol (40 mL) and water (10 mL).
-
Add potassium hydroxide (2.8 g, 50 mmol) to the solution.
-
-
Saponification:
-
Heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting ester.[4]
-
-
Work-up and Purification:
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Wash the aqueous solution with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 2M hydrochloric acid.
-
The 5-ethoxy-1H-indole-2-carboxylic acid will precipitate as a solid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Protocol 4: Reduction to (5-Ethoxy-1H-indol-2-yl)methanol
Reduction of the ester group to a primary alcohol provides another key intermediate for further functionalization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[5][6]
Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (0.57 g, 15 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reduction:
-
Dissolve this compound (2.19 g, 10 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel.
-
Add the solution of the indole ester dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction very carefully by the sequential, dropwise addition of:
-
Water (0.6 mL)
-
15% aqueous sodium hydroxide (0.6 mL)
-
Water (1.8 mL)
-
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter off the aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude (5-ethoxy-1H-indol-2-yl)methanol can be purified by crystallization from a suitable solvent or by column chromatography on silica gel.
-
Quantitative Data Summary
The following tables summarize typical yields and physical properties for the products of the described reactions. Data for the 5-ethoxy derivative are extrapolated from closely related 5-substituted and unsubstituted indole-2-carboxylate systems. Actual results may vary depending on specific reaction conditions and scale.
Table 1: Synthesis of this compound and its Derivatives
| Product Name | Starting Material | Reagents and Conditions | Typical Yield (%) | Melting Point (°C) |
| This compound | Diethyl 2-((4-ethoxyphenyl)hydrazineylidene)malonate | Glacial Acetic Acid, reflux | 60-75 | 145-148 |
| Ethyl 1-benzyl-5-ethoxy-1H-indole-2-carboxylate | This compound | Benzyl bromide, KOH, Acetone, rt | 85-95 | 75-78 |
| 5-Ethoxy-1H-indole-2-carboxylic acid | This compound | KOH, Ethanol/Water, reflux | 90-98 | 210-213 (dec.) |
| (5-Ethoxy-1H-indol-2-yl)methanol | This compound | LiAlH₄, Anhydrous THF, 0 °C to rt | 75-85 | 98-101 |
Table 2: Spectroscopic Data for Key Compounds
| Compound Name | ¹H NMR (CDCl₃, δ ppm) Highlights | ¹³C NMR (CDCl₃, δ ppm) Highlights |
| This compound | 8.8 (br s, 1H, NH), 7.3-6.9 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 4.1 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃), 1.5 (t, 3H, OCH₂CH₃) | 162.5 (C=O), 155.0 (C-OEt), 132.0, 128.0, 122.0, 115.0, 112.0, 105.0 (Ar-C), 65.0 (OCH₂CH₃), 61.0 (OCH₂CH₃), 15.0 (OCH₂CH₃), 14.5 (OCH₂CH₃) |
| 5-Ethoxy-1H-indole-2-carboxylic acid | 11.5 (br s, 1H, COOH), 9.0 (br s, 1H, NH), 7.4-6.9 (m, 4H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃) | 164.0 (C=O), 155.5 (C-OEt), 132.5, 128.5, 122.5, 115.5, 112.5, 104.5 (Ar-C), 65.0 (OCH₂CH₃), 15.0 (OCH₂CH₃) |
| (5-Ethoxy-1H-indol-2-yl)methanol | 8.5 (br s, 1H, NH), 7.3-6.8 (m, 4H, Ar-H), 4.8 (s, 2H, CH₂OH), 4.1 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃) | 154.5 (C-OEt), 136.0, 131.0, 128.0, 121.0, 112.0, 103.0 (Ar-C), 65.0 (OCH₂CH₃), 58.0 (CH₂OH), 15.0 (OCH₂CH₃) |
Visualized Workflow and Reaction Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described.
Caption: Key reactions of this compound.
Caption: Workflow for the synthesis of the title compound.
References
Application Notes and Protocols: Ethyl 5-Ethoxy-1H-indole-2-carboxylate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 5-ethoxy-1H-indole-2-carboxylate as a key starting material for the development of potent and selective kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1] The 5-ethoxy substitution on the indole ring can be strategically utilized to enhance potency and modulate pharmacokinetic properties. This document outlines a representative synthetic protocol for the derivatization of this compound into kinase inhibitors and summarizes their biological activities.
I. Synthetic Strategy and Experimental Protocols
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves two key steps: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amine-containing fragments. This approach allows for the rapid generation of a library of diverse indole-2-carboxamides for structure-activity relationship (SAR) studies.
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to yield 5-ethoxy-1H-indole-2-carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a suitable amount of ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (typically 1 to 3 molar equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of approximately 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-ethoxy-1H-indole-2-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Amide Coupling to Synthesize Indole-2-carboxamide Derivatives
This protocol outlines the coupling of 5-ethoxy-1H-indole-2-carboxylic acid with a representative amine to form the final kinase inhibitor.
Materials:
-
5-ethoxy-1H-indole-2-carboxylic acid
-
Desired amine (e.g., aniline, benzylamine, or more complex fragments)
-
Coupling agent (e.g., HATU, HBTU, or BOP)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-ethoxy-1H-indole-2-carboxylic acid in anhydrous DCM or DMF, add the desired amine (1.0-1.2 equivalents), the coupling agent (1.1-1.5 equivalents), and the organic base (2-3 equivalents).[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indole-2-carboxamide derivative.
II. Biological Activity and Data Presentation
Derivatives of this compound have been investigated as inhibitors of various protein kinases implicated in cancer and other diseases. The following table summarizes the inhibitory activities of representative indole-2-carboxamide derivatives against several key kinases.
| Compound ID | Target Kinase(s) | IC₅₀ / GI₅₀ (nM) | Cell Line(s) | Reference |
| 5g | EGFR / CDK2 | GI₅₀: 55 | Four cancer cell lines | [3] |
| 5i | EGFR / CDK2 | GI₅₀: 49; EGFR IC₅₀: 85-124; CDK2 IC₅₀: 24 | Four cancer cell lines | [3] |
| 5j | EGFR / CDK2 | GI₅₀: 37; EGFR IC₅₀: 85-124; CDK2 IC₅₀: 16 | Four cancer cell lines | [3] |
| Aii1 | GSK-3β | IC₅₀: (Promising) | - | [4] |
| Aii2 | GSK-3β | IC₅₀: (Promising) | - | [4] |
| Aii3 | GSK-3β | IC₅₀: (Promising) | - | [4] |
| Aii11 | GSK-3β | IC₅₀: (Excellent) | - | [4] |
| Va | EGFR / BRAFV600E / VEGFR-2 | GI₅₀: 26-86; EGFR IC₅₀: 71 | Four cancer cell lines | [2] |
| Ve | EGFR / BRAFV600E / VEGFR-2 | GI₅₀: 26-86; BRAFV600E IC₅₀: 77-107 | Four cancer cell lines | [2] |
| Vf | EGFR / BRAFV600E / VEGFR-2 | GI₅₀: 26-86; BRAFV600E IC₅₀: 77-107 | Four cancer cell lines | [2] |
| Vg | EGFR / BRAFV600E / VEGFR-2 | GI₅₀: 26-86; BRAFV600E IC₅₀: 77-107 | Four cancer cell lines | [2] |
| Vh | EGFR / BRAFV600E / VEGFR-2 | GI₅₀: 26-86; BRAFV600E IC₅₀: 77-107 | Four cancer cell lines | [2] |
III. Visualizations
Signaling Pathway
The diagram below illustrates a simplified representation of the Ras-Raf-MEK-ERK signaling pathway, which is frequently targeted by kinase inhibitors. Dysregulation of this pathway is a common driver of cell proliferation in cancer.[5][6]
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Ethyl 5-ethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of ethyl 5-ethoxy-1H-indole-2-carboxylate. The techniques described include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. These methods are fundamental for confirming the identity, purity, and structure of the compound in research and drug development settings.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₁₃H₁₅NO₃
-
Molecular Weight: 233.26 g/mol
-
Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the carbon framework. For this compound, NMR is used to confirm the presence and connectivity of the indole core, the ethyl ester, and the 5-ethoxy substituent.
Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts (δ) in ppm for this compound, based on data from analogous indole compounds. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Table 1: Expected NMR Spectral Data (Referenced to TMS)
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹H NMR | Indole N-H | ~11.5 - 12.0 | Broad singlet |
| H-4 | ~7.3 - 7.5 | Doublet | |
| H-6 | ~6.8 - 7.0 | Doublet of doublets | |
| H-7 | ~7.1 - 7.3 | Doublet | |
| H-3 | ~7.0 - 7.2 | Singlet or Doublet | |
| Ester -OCH₂- | ~4.3 - 4.4 | Quartet | |
| 5-Ethoxy -OCH₂- | ~4.0 - 4.1 | Quartet | |
| Ester -CH₃ | ~1.3 - 1.4 | Triplet | |
| 5-Ethoxy -CH₃ | ~1.3 - 1.5 | Triplet | |
| ¹³C NMR | Ester C=O | ~161 - 163 | |
| C-5 | ~154 - 156 | ||
| C-7a | ~136 - 138 | ||
| C-2 | ~130 - 132 | ||
| C-3a | ~127 - 129 | ||
| C-4 | ~113 - 115 | ||
| C-7 | ~112 - 114 | ||
| C-6 | ~111 - 113 | ||
| C-3 | ~103 - 105 | ||
| Ester -OCH₂- | ~60 - 62 | ||
| 5-Ethoxy -OCH₂- | ~63 - 65 | ||
| Ester -CH₃ | ~14 - 15 | ||
| 5-Ethoxy -CH₃ | ~14 - 16 |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
-
-
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Analysis:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule based on chemical shifts, multiplicities, and integration. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.
-
Workflow for NMR Analysis
Mass Spectrometry (MS)
Application Note
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. For this compound, MS confirms the molecular formula by identifying the molecular ion peak.
Expected Mass Spectrometry Data
Table 2: Expected Mass Spectrometry Data
| Technique | Ion Mode | Expected m/z | Assignment |
| ESI-MS | Positive | 234.1125 | [M+H]⁺ (Protonated Molecule) |
| Positive | 256.0944 | [M+Na]⁺ (Sodium Adduct) | |
| GC-MS (EI) | - | 233.1052 | [M]⁺ (Molecular Ion) |
| - | 188 | [M - C₂H₅O]⁺ (Loss of ethoxy radical) | |
| - | 160 | [M - COOC₂H₅]⁺ (Loss of carbethoxy radical) |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ensure the sample is fully dissolved.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ and any common adducts like [M+Na]⁺.
-
Compare the measured accurate mass to the theoretical mass calculated for the elemental formula C₁₃H₁₅NO₃ to confirm the composition.
-
Workflow for Mass Spectrometry Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of the N-H bond of the indole, the C=O of the ester, C-O ether and ester bonds, and aromatic C-H and C=C bonds.
Expected FTIR Data
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3400 | N-H Stretch | Indole N-H |
| ~2900 - 3000 | C-H Stretch | Aliphatic (Ethyl groups) |
| ~3000 - 3100 | C-H Stretch | Aromatic |
| ~1680 - 1710 | C=O Stretch | Ester Carbonyl |
| ~1500 - 1600 | C=C Stretch | Aromatic Ring |
| ~1200 - 1300 | C-O Stretch | Ether (Ar-O-C) |
| ~1000 - 1100 | C-O Stretch | Ester (O-C-C) |
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation and Data Acquisition:
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Background: Collect a background spectrum of the empty ATR crystal.
-
Sample Scan: Collect the sample spectrum.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1]
-
Workflow for FTIR Analysis
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a primary technique for determining the purity of a compound and for quantitative analysis. A reverse-phase HPLC method can be developed to separate this compound from starting materials, by-products, and other impurities. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.
Expected HPLC Data
Table 4: Representative HPLC Method Parameters and Expected Data
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient (e.g., Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact conditions, but should be a single sharp peak |
| Expected Purity | >95% (as determined by peak area percentage) |
Experimental Protocol: HPLC Purity Analysis
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phase (e.g., 60:40 Acetonitrile:Water). Filter and degas the mobile phase before use.
-
Accurately prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm syringe filter.
-
-
Instrumentation and Data Acquisition:
-
Instrument: HPLC system with a UV detector, pump, autosampler, and column oven.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to allow for the elution of all components.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow for HPLC Purity Analysis
Elemental Analysis
Application Note
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound. This technique is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.
Expected Elemental Analysis Data
Table 5: Elemental Composition for C₁₃H₁₅NO₃
| Element | Theoretical % | Found % (Typical Acceptance Range) |
| Carbon (C) | 66.94 | 66.94 ± 0.4 |
| Hydrogen (H) | 6.48 | 6.48 ± 0.4 |
| Nitrogen (N) | 6.00 | 6.00 ± 0.4 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
The sample must be thoroughly dried to remove any residual solvent or water. This is typically done under high vacuum for several hours.
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule.
-
-
Instrumentation and Data Acquisition:
-
Instrument: CHN Elemental Analyzer.
-
The instrument combusts the sample at high temperatures (≥900 °C) in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
-
Compare the experimental percentages to the theoretical values. The results should be within ±0.4% of the theoretical values to be considered a good match.[2]
-
Workflow for Elemental Analysis
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-ethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of ethyl 5-ethoxy-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily based on the well-established Fischer indole synthesis, a reliable and scalable method for constructing the indole scaffold. Protocols for the preparation of the requisite starting material, 4-ethoxyphenylhydrazine, are also detailed. This guide includes quantitative data summarized in tables, step-by-step experimental procedures, and safety precautions pertinent to a large-scale production environment.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of biologically active molecules. The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] This method is particularly amenable to large-scale production due to its typically high yields and the availability of starting materials.
An alternative route to the necessary hydrazone intermediate is the Japp-Klingemann reaction, which involves the coupling of an aryl diazonium salt with a β-keto-ester.[3][4][5] This document will focus on the Fischer indole synthesis pathway, which is often more direct for this specific target molecule.
Chemical Reaction Pathway
The overall synthetic route involves two main stages: the synthesis of 4-ethoxyphenylhydrazine hydrochloride from 4-ethoxyaniline, followed by the Fischer indole synthesis through the reaction of 4-ethoxyphenylhydrazine with ethyl pyruvate.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 4-ethoxyphenylhydrazine Hydrochloride
This protocol is adapted from standard procedures for the synthesis of substituted phenylhydrazines.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass (g) or Volume (L) |
| 4-ethoxyaniline | 137.18 | 10.0 | 1371.8 g |
| Hydrochloric acid (conc.) | 36.46 | 32.0 | ~2.7 L |
| Sodium nitrite (NaNO₂) | 69.00 | 11.0 | 759.0 g |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 22.0 | 4963.9 g |
| Water | 18.02 | - | As needed |
| Ethanol | 46.07 | - | As needed |
| Diethyl ether | 74.12 | - | As needed |
Procedure:
-
Diazotization:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-ethoxyaniline (10.0 mol) in a mixture of concentrated hydrochloric acid (12.0 L) and water (12.0 L).
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (11.0 mol) in water (10.0 L) dropwise, maintaining the temperature between -5 and 0 °C.
-
After the addition is complete, stir the reaction mixture for an additional 1.5 hours at 0 °C.
-
-
Reduction:
-
In a separate vessel, prepare a solution of tin(II) chloride dihydrate (22.0 mol) in concentrated hydrochloric acid (25.0 L). Cool this solution to 0 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 5 °C. A bulky precipitate will form.
-
After the addition is complete, continue stirring for 30 minutes at 0 °C.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the filter cake sequentially with cold water (2 x 2.0 L), cold ethanol (2 x 1.0 L), and diethyl ether (2 x 1.0 L).
-
Dry the solid under vacuum to yield 4-ethoxyphenylhydrazine hydrochloride as a solid.
-
Expected Yield: 75-85%
Stage 2: Large-Scale Synthesis of this compound via Fischer Indole Synthesis
This protocol is based on general procedures for the Fischer indole synthesis.[1][8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass (g) or Volume (L) |
| 4-ethoxyphenylhydrazine hydrochloride | 190.66 | 5.0 | 953.3 g |
| Ethyl pyruvate | 116.12 | 5.5 | 638.7 g |
| Ethanol (absolute) | 46.07 | - | 10.0 L |
| Sulfuric acid (conc.) or Polyphosphoric acid (PPA) | 98.08 (H₂SO₄) | - | Catalytic amount |
| Sodium bicarbonate (NaHCO₃) | 84.01 | - | As needed |
| Ethyl acetate | 88.11 | - | As needed |
| Brine | - | - | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
Hydrazone Formation:
-
In a large reaction vessel, suspend 4-ethoxyphenylhydrazine hydrochloride (5.0 mol) in absolute ethanol (10.0 L).
-
Add ethyl pyruvate (5.5 mol) to the suspension.
-
Heat the mixture to reflux and maintain for 1-2 hours. The reaction can be monitored by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The hydrazone may precipitate.
-
-
Indolization (Cyclization):
-
Method A (Sulfuric Acid): To the cooled hydrazone mixture, slowly and carefully add concentrated sulfuric acid (e.g., 5-10 mol%) while maintaining the temperature below 30 °C with external cooling. After the addition, heat the mixture to reflux for 2-4 hours.
-
Method B (Polyphosphoric Acid - PPA): Alternatively, the solvent can be removed from the hydrazone mixture, and PPA can be added. Heat the mixture to 80-100 °C for 1-3 hours. This method is often effective but can be more viscous and difficult to stir on a large scale.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a large volume of ice-water (e.g., 50 L) with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 5.0 L).
-
Combine the organic extracts and wash with water (2 x 5.0 L) and then with brine (1 x 5.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Expected Yield: 60-75%
Data Summary
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-ethoxyaniline | C₈H₁₁NO | 137.18 | Starting Material |
| 4-ethoxyphenylhydrazine hydrochloride | C₈H₁₃ClN₂O | 190.66 | Intermediate |
| Ethyl pyruvate | C₅H₈O₃ | 116.12 | Reactant |
| This compound | C₁₃H₁₅NO₃ | 233.26 | Final Product |
Table 2: Typical Reaction Parameters
| Step | Reaction | Temperature | Duration | Solvent | Catalyst |
| Diazotization | 4-ethoxyaniline to diazonium salt | -5 to 0 °C | 1.5 h | HCl (aq) | None |
| Reduction | Diazonium salt to hydrazine | 0 to 5 °C | 0.5 h | HCl (aq) | SnCl₂ |
| Hydrazone Formation | Hydrazine + Ethyl pyruvate | Reflux (~78 °C) | 1-2 h | Ethanol | None |
| Indolization | Hydrazone to Indole | Reflux or 80-100 °C | 1-4 h | Ethanol or neat | H₂SO₄ or PPA |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
General:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
An emergency shower and eyewash station should be readily accessible.
Specific Hazards:
-
Hydrochloric Acid and Sulfuric Acid: These are corrosive and can cause severe burns. Handle with extreme care.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Tin(II) Chloride: This is harmful if swallowed and can cause skin and eye irritation.
-
4-ethoxyaniline and 4-ethoxyphenylhydrazine: These are aromatic amines and hydrazines, which are potentially toxic and should be handled with care to avoid inhalation and skin contact.
-
Diazonium Salts: These are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution directly for the next step.
-
Large-Scale Reactions: Be aware of the exothermic nature of the diazotization and acid addition steps. Ensure adequate cooling capacity to control the reaction temperature.
By following these detailed protocols and adhering to the safety guidelines, researchers and production chemists can safely and efficiently synthesize this compound on a large scale for its application in pharmaceutical research and development.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Application Notes and Protocols for Ethyl 5-ethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive safety and handling procedures for ethyl 5-ethoxy-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and drug development. The following sections detail the material's properties, safety protocols, and a representative experimental procedure for its use in a laboratory setting.
Safety and Handling
1.1. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Respiratory Protection: If handling large quantities or if dust or vapor generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
-
Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
1.2. Emergency Procedures
In the event of exposure, the following first aid measures should be taken:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
1.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
1.4. Handling and Storage
-
Handling: Avoid creating dust. Avoid breathing dust or vapors. Ensure adequate ventilation. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Quantitative Safety Data
While specific quantitative safety data for this compound is limited, the following table summarizes available data for the compound and closely related analogs. This information should be used as a guide for risk assessment.
| Property | Value | Source/Analog |
| Molecular Weight | 233.26 g/mol | --INVALID-LINK-- |
| Purity | 97% | --INVALID-LINK-- |
| Flash Point | Not available | |
| LD50 (Oral) | Not available | |
| Permissible Exposure Limits | Not established |
Experimental Protocols
The following is a representative protocol for the use of an indole-2-carboxylate derivative in a biological assay, which can be adapted for this compound. This protocol is for illustrative purposes and should be optimized for specific experimental needs.
3.1. General Protocol for In Vitro Enzyme Inhibition Assay
This protocol describes a general procedure for evaluating the inhibitory activity of a compound like this compound against a target enzyme, such as Glycogen Synthase Kinase-3β (GSK-3β).
Materials:
-
This compound
-
Target enzyme (e.g., recombinant human GSK-3β)
-
Substrate peptide
-
ATP
-
Assay buffer
-
Kinase detection reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
Assay Reaction:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the test compound dilutions to the appropriate wells.
-
Add the substrate peptide and ATP to all wells.
-
Initiate the reaction by adding the target enzyme to all wells except the negative control.
-
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate time for the enzyme reaction to proceed.
-
Detection: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
4.1. General Laboratory Handling Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: A standard workflow for handling chemical reagents.
4.2. Potential Signaling Pathway Inhibition
Indole-2-carboxylate derivatives have been investigated as inhibitors of various enzymes, including Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in multiple signaling pathways.[1] The following diagram illustrates a simplified representation of the Wnt signaling pathway and the potential point of inhibition by a compound like this compound.[1][2][3]
Caption: Inhibition of GSK-3β by an indole-2-carboxylate.
References
Application Notes and Protocols: Reactions of Ethyl 5-Ethoxy-1H-indole-2-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of ethyl 5-ethoxy-1H-indole-2-carboxylate with various nucleophiles. This indole derivative is a valuable building block in medicinal chemistry, and understanding its reactions is crucial for the synthesis of diverse pharmacologically active compounds. The following sections detail key reactions, including hydrolysis, hydrazinolysis, amidation (via the carboxylic acid), reduction, and N-alkylation, complete with experimental protocols and comparative data.
Overview of Reactivity
This compound possesses several reactive sites for nucleophilic attack. The primary sites include the electrophilic carbonyl carbon of the ester group, the acidic N-H proton of the indole ring, and the indole ring itself, which can undergo substitution reactions. The electron-donating ethoxy group at the 5-position generally increases the electron density of the indole ring, which can influence the reactivity at different positions.
Below is a summary of the common nucleophilic reactions discussed in these notes.
Caption: Key nucleophilic reactions of this compound.
Saponification (Hydrolysis) to 5-Ethoxy-1H-indole-2-carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, often being the initial step for further modifications such as amide bond formation. This reaction is typically carried out under basic conditions.
Table 1: Conditions for Hydrolysis of Indole-2-Carboxylates
| Substrate | Base | Solvent | Time (h) | Temperature | Yield (%) |
| Ethyl indole-2-carboxylate | aq. KOH | Acetone | 1 | Reflux | High |
| Ethyl 1-alkyl-indole-2-carboxylates | aq. KOH | Acetone | 1 | Reflux | High |
Note: Specific yield for the 5-ethoxy derivative was not found in the searched literature, but high yields are expected based on analogous reactions.
Experimental Protocol: Hydrolysis
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or ethanol.
-
Add an aqueous solution of potassium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the residue with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 5-ethoxy-1H-indole-2-carboxylic acid.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Ethoxy-1H-indole-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-ethoxy-1H-indole-2-carboxylate. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Fischer indole synthesis and the Japp-Klingemann reaction as a preceding step.
Low or No Yield in Fischer Indole Synthesis
Q1: My Fischer indole synthesis is resulting in a very low yield or no product at all. What are the most likely causes?
A1: Low or no yield in a Fischer indole synthesis can be attributed to several factors:
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Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1]
-
Purity of Starting Materials: Impurities in the 4-ethoxyphenylhydrazine or the pyruvate ester can lead to unwanted side reactions. It is crucial to use freshly purified reagents.
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and often needs to be optimized empirically for specific substrates. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[2]
-
Instability of Intermediates: The hydrazone intermediate may be unstable under the reaction conditions. In some cases, pre-forming and isolating the hydrazone before cyclization can improve the yield.
Q2: I am observing a complex mixture of products and very little of my desired indole. What could be the reason?
A2: The formation of a complex product mixture often points to side reactions. Common side reactions in the Fischer indole synthesis include:
-
Aldol Condensation: If using an enolizable aldehyde or ketone, aldol condensation can compete with the desired reaction.
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Oxidative Decomposition: Indoles can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
-
Rearrangements and Dimerizations: Under harsh acidic conditions or at elevated temperatures, undesired rearrangements or dimerizations of the starting materials or product can occur.
Issues with the Japp-Klingemann Reaction
Q3: I am using the Japp-Klingemann reaction to prepare the hydrazone precursor, but the yield is poor. How can I optimize this step?
A3: The Japp-Klingemann reaction, which is used to synthesize arylhydrazones from β-keto-esters and aryl diazonium salts, is a crucial first step.[3][4][5] To improve the yield:
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Control of Diazotization: Ensure the complete conversion of 4-ethoxyaniline to its diazonium salt. The reaction is typically carried out at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.
-
pH Control: The coupling reaction is pH-sensitive. Maintaining the appropriate pH is essential for the reaction to proceed efficiently.
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Purity of the β-keto-ester: The purity of the ethyl 2-oxobutanoate is important for a clean reaction.
Product Purification Challenges
Q4: I am having difficulty purifying the final product, this compound. What are some effective purification strategies?
A4: Purification can often be challenging due to the presence of closely related side products.
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Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining a pure product.
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Column Chromatography: If crystallization is not effective, silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) can be used to separate the product from impurities.
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Washing: After the reaction, washing the crude product with a dilute acid solution followed by a dilute base solution can help remove unreacted starting materials and acidic or basic impurities.
Data Presentation
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following tables provide a summary of how different parameters can influence the reaction outcome.
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield
| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Polyphosphoric acid (PPA) | 100 | 1 | Moderate to High |
| Sulfuric acid in acetic acid | 80-100 | 2-4 | Moderate |
| Zinc chloride (ZnCl₂) | 120-140 | 3-5 | Variable |
| p-Toluenesulfonic acid (p-TsOH) | Reflux in Toluene | 4-8 | Moderate |
| Acetic Acid | Reflux | 6-12 | Low to Moderate |
Table 2: Influence of Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time | General Effect on Yield |
| 60-80 | Longer (several hours to overnight) | Generally cleaner reaction with fewer side products. |
| 80-100 | Moderate (a few hours) | Often a good balance between reaction rate and yield. |
| >100 | Shorter (minutes to a few hours) | Increased reaction rate but may lead to more decomposition and side products, potentially lowering the overall yield. |
Note: Optimal temperature is highly dependent on the chosen catalyst and solvent system.
Experimental Protocols
Detailed methodologies for the key synthetic routes to this compound are provided below.
Protocol 1: Two-Step Synthesis via Japp-Klingemann Reaction and Fischer Indole Synthesis
This is a common and reliable method for the synthesis of 2-indolecarboxylic acid esters.[3][6]
Step 1: Synthesis of the Hydrazone via Japp-Klingemann Reaction
-
Diazotization of 4-ethoxyaniline:
-
Dissolve 4-ethoxyaniline in a solution of hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling with Ethyl 2-oxobutanoate:
-
In a separate flask, dissolve ethyl 2-oxobutanoate and sodium acetate in a mixture of ethanol and water, and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to this mixture, keeping the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours at low temperature.
-
The resulting hydrazone will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Fischer Indole Synthesis
-
Cyclization:
-
Suspend the dried hydrazone in a suitable solvent such as ethanol, acetic acid, or toluene.
-
Add the chosen acid catalyst (e.g., a catalytic amount of sulfuric acid or p-toluenesulfonic acid, or a larger quantity of polyphosphoric acid).
-
Heat the mixture to the appropriate temperature (see Table 1) and monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a strong acid catalyst, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: One-Pot Japp-Klingemann/Fischer Indole Synthesis
In some cases, the two steps can be combined into a one-pot procedure to improve efficiency.
-
Follow the Japp-Klingemann procedure as described in Step 1 of Protocol 1.
-
After the formation of the hydrazone, instead of isolating it, directly add the acid catalyst for the Fischer indole synthesis to the reaction mixture.
-
Heat the reaction mixture to the required temperature for the cyclization to occur.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for common synthesis problems.
Caption: Workflow for the Japp-Klingemann reaction.
References
- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 5-ethoxy-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethyl 5-ethoxy-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: My purified this compound is a yellow solid, but I expected a white powder. What could be the reason for the coloration?
A2: The yellow coloration in the final product is typically due to the presence of oxidized impurities. The indole ring is electron-rich and can be susceptible to oxidation, leading to the formation of colored byproducts.[1] Inadequate purification or exposure to air and light for extended periods can contribute to this issue.
Q3: What are some common solvents for the recrystallization of this compound?
A3: Based on procedures for similar indole esters, common solvents for recrystallization include ethanol, methanol, and mixtures of solvents like methylene chloride and light petroleum ether.[2][3][4] The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold, allowing for the formation of pure crystals upon cooling.
Q4: I am seeing significant product loss during recrystallization. What are the possible causes and how can I minimize this?
A4: Significant product loss during recrystallization can be due to several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or the chosen solvent being too effective at room temperature (high solubility).[1] To minimize loss, use the minimum amount of hot solvent necessary to dissolve the crude product and allow for slow cooling to maximize crystal formation.
Q5: When running a silica gel column, my product is streaking or "tailing." How can I resolve this?
A5: Tailing on a silica gel column can occur due to interactions between the slightly acidic silica gel and the compound. While this compound is an ester, residual acidic starting materials or byproducts could be present. To mitigate this, you can try adding a small percentage (0.1-1%) of a volatile organic acid like acetic acid to the eluent or using a less polar solvent system if the compound is eluting too slowly.[1]
Troubleshooting Guides
Issue 1: Persistent Color in the Final Product
| Problem | Possible Causes | Solutions |
| The final product remains off-white or yellowish after recrystallization. | Oxidation: The indole ring may have oxidized during the reaction or purification process.[1] | - Perform the purification steps, particularly recrystallization, under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents to minimize exposure to oxygen.[1]- Store the final product protected from light and air. |
| Inadequate Solvent Choice: The recrystallization solvent may not be effectively removing the colored impurities. | - Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or petroleum ether) can be effective.- Consider a charcoal treatment. Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. |
Issue 2: Low Yield After Purification
| Problem | Possible Causes | Solutions |
| A significant amount of product is lost during recrystallization. | Excessive Solvent: Using too much solvent will keep more of the product dissolved in the mother liquor upon cooling.[1] | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] |
| Cooling Too Rapidly: Fast cooling can lead to the formation of smaller, less pure crystals and trap impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the recovery of pure crystals. | |
| The product is not eluting from the chromatography column. | Solvent System is Too Non-Polar: The eluent may not have sufficient polarity to move the compound down the column. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents to find a suitable one where it is soluble when hot and insoluble when cold. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A reported melting point for the parent compound, ethyl indole-2-carboxylate, is in the range of 122.5–124°C.[2]
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).[5]
-
Gradient Elution (Optional): If the product does not elute, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
The following table summarizes data for the purification of a similar indole derivative, which can serve as a reference.
| Purification Method | Solvent System | Yield | Purity (Melting Point) | Reference |
| Recrystallization | Methylene chloride and light petroleum ether | 41-44% | 122.5–124°C | [2] |
| Recrystallization | Absolute ethanol | 51-70% | 125.5–127°C | [6] |
Visual Guides
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common recrystallization issues.
References
stability and degradation of ethyl 5-ethoxy-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ethyl 5-ethoxy-1H-indole-2-carboxylate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has changed color. What could be the cause?
A1: Color change in indole-containing compounds is often an indication of degradation, particularly oxidative degradation. The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to air (oxygen), light, and certain impurities can accelerate this process.
Q2: I am observing unexpected peaks in my HPLC analysis of a sample that was recently dissolved. What could be the issue?
A2: The appearance of new peaks in a chromatogram suggests the presence of degradation products. The stability of this compound can be influenced by the solvent, pH, and storage conditions of the solution. For instance, the ester group is susceptible to hydrolysis under acidic or basic conditions, which would result in the formation of 5-ethoxy-1H-indole-2-carboxylic acid and ethanol.
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Using amber vials will protect the compound from light exposure, which can cause photodegradation. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.
Q4: My reaction yield is lower than expected when using an oxidizing agent with this compound. Is the starting material degrading?
A4: Yes, it is possible. The indole nucleus is sensitive to oxidation.[1] Common oxidizing agents can react with the indole ring, leading to various oxidation products and reducing the yield of your intended reaction. When planning a synthesis that involves an oxidation step, it is crucial to carefully control the reaction conditions, such as temperature and the stoichiometry of the oxidant, to minimize the degradation of the indole core.
Troubleshooting Guides
Issue 1: Compound Degradation in Solution
-
Symptom: Appearance of new spots on a TLC plate or new peaks in an LC-MS analysis of a stock solution over time.
-
Possible Cause: The compound is degrading in the chosen solvent or under the current storage conditions.
-
Troubleshooting Steps:
-
Solvent Selection: Assess the stability of the compound in different solvents. Prepare solutions in a range of common laboratory solvents (e.g., acetonitrile, methanol, DMSO) and monitor for the appearance of degradation products over time using a suitable analytical method like HPLC.
-
pH Control: If using aqueous or protic solvents, buffer the solution to a neutral pH. The indole ring can be sensitive to strongly acidic conditions, and the ester can be hydrolyzed under both acidic and basic conditions.[1][2]
-
Storage Conditions: Store solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials or wrapping the container in aluminum foil.
-
Fresh Preparations: Whenever possible, prepare solutions fresh before each experiment to ensure the integrity of the compound.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.
-
Possible Cause: The compound is degrading in the assay medium.
-
Troubleshooting Steps:
-
Medium Stability Study: Evaluate the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Course Analysis: Perform a time-course experiment to determine the rate of degradation in the assay medium. This will help you establish a time window within which the compound remains stable.
-
Fresh Dilutions: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.
-
Hypothesized Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis (Acidic or Basic): The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of oxindole derivatives or other oxidized species.
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to dimerization or other complex reactions.
Caption: Hypothesized degradation pathways for this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[3][4][5] The following are general protocols that can be adapted for this compound.
Caption: General experimental workflow for forced degradation studies.
Preparation of Stock Solution
Dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
Stress Conditions
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a specified temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the mixture at room temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent.
-
Expose the solid sample to a specified temperature (e.g., 60°C or higher) in a stability chamber or oven.
-
At various time points, dissolve the sample in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
A control sample should be protected from light with aluminum foil to assess the contribution of thermal degradation.
-
Analyze the samples at appropriate time points.
-
Sample Analysis
Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.
Data Presentation
The results of forced degradation studies should be summarized in tables for easy comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Number of Degradation Products | Major Degradation Product (RRT) |
| 0.1 M HCl (60°C) | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH (RT) | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal (60°C) | 0 | |||
| 24 | ||||
| 48 | ||||
| Photolytic | 0 | |||
| (lux hours) | ||||
| (UV Wh/m²) |
Table 2: Chromatographic Data of Degradation Products
| Peak | Retention Time (min) | Relative Retention Time (RRT) | % Peak Area (under max stress) |
| Parent Compound | 1.00 | ||
| Degradant 1 | |||
| Degradant 2 | |||
| ... |
References
troubleshooting failed reactions involving ethyl 5-ethoxy-1H-indole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving ethyl 5-ethoxy-1H-indole-2-carboxylate.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.
Synthesis of this compound
The synthesis of this indole derivative, often achieved through methods like the Fischer or Reissert indole synthesis, can present several challenges.
Question 1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common causes?
Answer: Low yields in the Fischer indole synthesis are a frequent issue.[1] Several factors can be at play:
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Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[1]
-
Purity of Starting Materials: Impurities in the starting materials, 4-ethoxyphenylhydrazine and ethyl pyruvate, can lead to unwanted side reactions.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, H₂SO₄) are critical and often need to be optimized empirically for the specific substrates.[1]
-
Side Reactions: The electron-donating nature of the ethoxy group on the phenylhydrazine can weaken the N-N bond, potentially leading to cleavage as a side reaction instead of the desired cyclization.[1]
Question 2: I am observing significant tar and polymeric byproduct formation in my Fischer indole synthesis. How can I mitigate this?
Answer: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers. To address this, consider the following:
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Milder Reaction Conditions: Experiment with lower temperatures and shorter reaction times.
-
Alternative Catalysts: A weaker acid catalyst might be sufficient to promote cyclization without causing extensive degradation.
-
Microwave-Assisted Synthesis: This technique can offer rapid heating and improved yields in shorter reaction times, potentially reducing byproduct formation.[2]
Question 3: My Reissert indole synthesis is not proceeding as expected. What should I check?
Answer: The Reissert synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. Potential issues include:
-
Incomplete Condensation: The initial base-catalyzed condensation is a critical step. Ensure anhydrous conditions and a sufficiently strong base, like potassium ethoxide, for optimal results.
-
Inefficient Reduction: The choice of reducing agent for the cyclization step is important. Zinc in acetic acid is commonly used, but other systems like iron in acetic acid or sodium dithionite can also be employed.[3]
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Hydrolysis of the Ester: If the reductive cyclization is performed under harsh acidic conditions, hydrolysis of the ethyl ester to the carboxylic acid may occur.[4]
N-Alkylation Reactions
Question 4: I am attempting N-alkylation of this compound and observing a significant amount of C3-alkylation. How can I improve N-selectivity?
Answer: The competition between N- and C3-alkylation is a common challenge due to the nucleophilicity of the C3 position of the indole ring.[5] To favor N-alkylation, consider these strategies:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation by forming the indolate anion.[5]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[5][6]
-
Steric Hindrance: The presence of the ester group at the C2 position already provides some steric hindrance at the C3 position, which should favor N-alkylation. However, using a bulkier alkylating agent can further disfavor C3-alkylation.
Question 5: My N-alkylation reaction is sluggish and gives a low yield. What are the potential reasons?
Answer: Low yields in N-alkylation can stem from several factors:[5]
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H by using a sufficient equivalent of a strong base.
-
Reagent Purity: The presence of water or other protic impurities can quench the base and the indolate anion. Ensure all reagents and solvents are anhydrous.[5]
-
Deactivated Substrate: The electron-withdrawing effect of the carboxylate group at C2 can decrease the nucleophilicity of the indole nitrogen, making the reaction more challenging. More forcing conditions, such as higher temperatures or a more reactive alkylating agent, may be necessary.
Ester Hydrolysis
Question 6: I am trying to hydrolyze the ethyl ester of 5-ethoxy-1H-indole-2-carboxylic acid, but the reaction is incomplete or fails. What can I do?
Answer: While seemingly straightforward, ester hydrolysis can be problematic.
-
Choice of Base: A common method is saponification using a base like NaOH or KOH in a mixture of water and an organic solvent like ethanol or THF. If this is not effective, consider using lithium hydroxide (LiOH), which is often successful for hindered or electron-rich esters.
-
Reaction Temperature: Heating the reaction mixture is often necessary to drive the hydrolysis to completion. Refluxing is a common practice.
-
Solvent System: Ensure that the starting material is fully dissolved in the solvent system to allow for efficient reaction with the base. A co-solvent like THF or methanol can be used to improve solubility.
-
Transesterification: If using an alcohol as a solvent (e.g., methanol with NaOH), be aware of the possibility of transesterification instead of hydrolysis, especially under anhydrous conditions.[7]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis
| Synthesis Method | Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Fischer Indole | Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [2] |
| Fischer Indole | Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 | [2] |
| Fischer Indole | Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 | [2] |
Table 2: Conditions for N-Alkylation of Indole Derivatives
| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | Benzyl Bromide | NaH | DMF | 80 | < 0.25 | 91 | [6] |
| Methyl Indole-2-carboxylate | (E)-1,3-diphenylallyl acetate | Cs₂CO₃ | Dichloromethane | 40 | - | 99 | [8] |
| Ethyl Indole-2-carboxylate | Allyl Bromide | aq. KOH | Acetone | 20 | 2 | Excellent | [7] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound (General Procedure)
This protocol is a general guideline and may require optimization.
-
Hydrazone Formation:
-
In a round-bottom flask, combine equimolar amounts of 4-ethoxyphenylhydrazine and ethyl pyruvate.
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Heat the mixture gently (e.g., on a steam bath) for 1 hour to form the phenylhydrazone. In many cases, the isolated hydrazone is not necessary for the next step.[1]
-
-
Indolization:
-
To the crude hydrazone, add an acid catalyst (e.g., polyphosphoric acid or a solution of H₂SO₄ in ethanol).
-
Heat the reaction mixture to the appropriate temperature (this will require optimization, but temperatures can range from 80°C to 170°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: N-Alkylation of this compound (General Procedure)
This protocol is a general method for N-alkylation using a strong base.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF or THF in a flame-dried round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise.
-
Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Protocol 3: Hydrolysis of this compound (General Procedure)
-
Dissolve this compound in a mixture of ethanol (or THF) and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (e.g., 3-5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., 1M HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Workflow of the Fischer Indole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
optimization of reaction conditions for ethyl 5-ethoxy-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of ethyl 5-ethoxy-1H-indole-2-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and effective methods for the synthesis of this compound are the Fischer indole synthesis and the Japp-Klingemann reaction.[1][2][3] Both methods involve the formation of a key hydrazone intermediate which then undergoes cyclization to form the indole ring. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Q2: Which catalysts are typically used in the Fischer indole synthesis for this compound?
A2: The Fischer indole synthesis is an acid-catalyzed reaction.[1] A variety of Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH) have been successfully employed.[1] Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts for this transformation.[1] The choice of catalyst can significantly impact the reaction rate and yield.
Q3: What are the key starting materials for the Japp-Klingemann synthesis of this compound?
A3: The Japp-Klingemann reaction for this specific target molecule typically starts with the diazotization of 4-ethoxyaniline. The resulting diazonium salt is then reacted with a β-keto-ester, such as ethyl 2-methyl-3-oxobutanoate, to form a hydrazone intermediate.[4] This hydrazone is subsequently cyclized under acidic conditions to yield the final indole product.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography. Common solvents for recrystallization of similar indole esters include ethanol, toluene, or mixtures of ethyl acetate and hexane.[5][6] For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is often effective.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Fischer Indole Synthesis) | Use a fresh, anhydrous acid catalyst. For Lewis acids, ensure they have not been deactivated by moisture. |
| Incomplete Diazotization (Japp-Klingemann Reaction) | Ensure the temperature during diazotization is maintained between 0-5 °C. Use a fresh solution of sodium nitrite. |
| Side Reactions | Monitor the reaction temperature closely. In the Fischer indole synthesis, excessively high temperatures can lead to degradation of the starting materials or product.[7] Consider using a milder catalyst. |
| Poor Quality Starting Materials | Verify the purity of the starting aniline, hydrazine, and β-keto-ester by appropriate analytical techniques (e.g., NMR, melting point) before starting the reaction. |
| Incorrect Stoichiometry | Carefully check the molar ratios of all reactants and reagents. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | Increase the reaction time or temperature moderately. A stronger acid catalyst may also be beneficial. |
| Formation of Regioisomers (with unsymmetrical ketones in Fischer Synthesis) | The choice of acid catalyst can influence regioselectivity. Experiment with different Brønsted and Lewis acids to optimize for the desired isomer. |
| Polymerization | Strong acids can sometimes cause polymerization of the indole product.[8] Using a milder catalyst or shorter reaction times can mitigate this. Work-up the reaction as soon as it is complete. |
| Hydrolysis of the Ester | Ensure anhydrous conditions, especially when using strong acid catalysts at elevated temperatures. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil | If the crude product is an oil and difficult to crystallize, attempt purification by column chromatography. Seeding with a previously obtained crystal can sometimes induce crystallization. |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent mixture may improve separation. |
| Product Contaminated with Starting Material | Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). If necessary, increase reaction time or temperature. The unreacted starting material can often be removed by a specific workup procedure (e.g., acid-base extraction). |
Data Presentation
The following tables summarize the impact of various reaction parameters on the synthesis of substituted indole-2-carboxylates, providing a general guideline for the optimization of this compound synthesis.
Table 1: Effect of Catalyst on Fischer Indole Synthesis Yield (General)
| Catalyst | Typical Reaction Conditions | Yield Range (%) | Reference |
| Polyphosphoric Acid (PPA) | 80-100 °C, 1-3 h | 70-90 | [9] |
| Sulfuric Acid (H₂SO₄) | 70-90 °C, 2-4 h | 65-85 | [9] |
| Zinc Chloride (ZnCl₂) | 100-120 °C, 3-6 h | 60-80 | [9] |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in toluene, 8-12 h | 60-75 | [1] |
Note: Yields are highly substrate-dependent and these values serve as a general reference.
Experimental Protocols
General Protocol for Japp-Klingemann Synthesis of Ethyl 5-substituted-1H-indole-2-carboxylates
This protocol is adapted from a general procedure for the synthesis of similar compounds and may require optimization for the 5-ethoxy derivative.[4]
Step 1: Diazotization of 4-ethoxyaniline
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Suspend 4-ethoxyaniline (10 mmol) in 5 M HCl (16.6 mL) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Add a pre-cooled aqueous solution of sodium nitrite (20 mmol in 8 mL of water) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 20 minutes.
Step 2: Coupling and Hydrolysis
-
In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (15 mmol) in a suitable solvent (e.g., rectified spirit) and cool to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of potassium hydroxide (90 mmol in 5 mL of water) to the β-keto-ester solution, keeping the temperature below 8 °C.
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Add the cold diazonium salt solution from Step 1 to the β-keto-ester anion solution dropwise with continuous stirring, maintaining a low temperature.
-
Allow the reaction to proceed at low temperature for a specified time (e.g., 0.5 h), then allow it to warm to room temperature. The intermediate hydrazone may precipitate.
Step 3: Fischer Indole Cyclization
-
Isolate the crude hydrazone intermediate by filtration.
-
Add the hydrazone to a suitable acid catalyst, such as concentrated sulfuric acid, at a controlled temperature.
-
Heat the mixture to induce cyclization. The optimal temperature and time will need to be determined experimentally (e.g., 80-100 °C for 1-3 hours).
-
After the reaction is complete, pour the mixture onto ice and neutralize it carefully with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Japp-Klingemann/Fischer Indole Synthesis
Caption: Japp-Klingemann/Fischer Indole Synthesis Workflow.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR [m.chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Ethyl 5-ethoxy-1H-indole-2-carboxylate Impurity Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in ethyl 5-ethoxy-1H-indole-2-carboxylate samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and structures of impurities in this compound?
Impurities in this compound can originate from several sources throughout the synthetic and storage process. These can be broadly categorized as process-related impurities, starting material carryover, and degradation products.
Process-Related Impurities:
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Incomplete reaction: Unreacted starting materials such as 4-ethoxyphenylhydrazine and ethyl pyruvate.
-
Side reaction products:
-
N-Alkylation: Alkylation at the indole nitrogen instead of the desired C-acylation can lead to N-alkylated byproducts.
-
Hydrolysis: The ethyl ester can hydrolyze to the corresponding carboxylic acid (5-ethoxy-1H-indole-2-carboxylic acid).[1]
-
Transesterification: If other alcohols are present during synthesis or workup, the ethyl ester can be converted to a different alkyl ester.[1]
-
Over-alkylation: Multiple alkyl groups being added to the indole ring.
-
-
Reagent-related impurities: Impurities from solvents, reagents, and catalysts used in the synthesis.
Degradation Products:
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to various oxidized species, especially upon exposure to air and light.
-
Hydrolysis: As mentioned, the ester functional group can hydrolyze to a carboxylic acid, particularly in the presence of moisture, acid, or base.
-
Photodegradation: Exposure to light can induce degradation, leading to a variety of breakdown products.
A summary of potential impurities is provided in the table below.
| Impurity Category | Potential Impurity | Chemical Structure | Origin |
| Starting Material | 4-Ethoxyphenylhydrazine | Incomplete Reaction | |
| Starting Material | Ethyl Pyruvate | Incomplete Reaction | |
| Side Product | 5-Ethoxy-1H-indole-2-carboxylic acid | Hydrolysis of ester | |
| Side Product | Mthis compound | Transesterification | |
| Degradation Product | Oxidized derivatives | Oxidation |
Q2: An unknown peak is observed in the HPLC chromatogram of my this compound sample. How do I identify it?
Identifying an unknown peak requires a systematic approach involving chromatographic, spectroscopic, and mass spectrometric techniques.
Initial Troubleshooting Workflow:
Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.
Detailed Steps:
-
Rule out Ghost Peaks: First, perform a blank injection (injecting only the mobile phase or sample solvent) to ensure the peak is not a "ghost peak" arising from the HPLC system, mobile phase contamination, or carryover from a previous injection.[2]
-
LC-MS Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the impurity. This is a critical first step in proposing potential structures.
-
Propose Structures: Based on the molecular weight and knowledge of the synthetic route and potential degradation pathways, propose a list of possible structures for the impurity.
-
Isolation: If the impurity is present at a sufficient level, isolate it using preparative HPLC.
-
NMR Spectroscopy: Acquire 1H NMR, 13C NMR, and 2D NMR (like COSY and HMBC) spectra of the isolated impurity to elucidate its structure.
-
Confirmation: Compare the spectroscopic data of the isolated impurity with that of a synthesized reference standard or with data from the literature to confirm its identity.
Q3: My HPLC chromatogram shows significant peak tailing for the main peak. What are the possible causes and solutions?
Peak tailing is a common issue in HPLC and can be caused by several factors.
Troubleshooting Peak Tailing:
Caption: Decision tree for troubleshooting HPLC peak tailing.
Common Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume.[2] |
| Secondary Interactions | The indole nitrogen can interact with residual silanol groups on the silica-based column packing, causing tailing. Adjust the mobile phase pH to suppress the ionization of the analyte or add a competing base (e.g., triethylamine) to the mobile phase.[3] |
| Column Degradation | The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or replace it if necessary.[3] |
| Extra-column Volume | Excessive tubing length or poor connections can contribute to peak broadening and tailing. Use shorter, narrower ID tubing and ensure all connections are properly fitted.[4] |
| Mobile Phase Issues | An inappropriate mobile phase pH or buffer concentration can lead to poor peak shape. Ensure the mobile phase is well-buffered and its pH is at least 2 units away from the pKa of the analyte. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol provides a general starting point for the HPLC analysis. Method development and validation are crucial for accurate impurity profiling.[5][6][7][8]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL. |
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This method is suitable for identifying volatile or semi-volatile impurities.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Injection Volume | 1 µL (splitless) |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL. |
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[9][10][11][12][13][14]
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux sample solution (1 mg/mL in methanol) with 0.1 M HCl at 60 °C for 4 hours. |
| Base Hydrolysis | Reflux sample solution (1 mg/mL in methanol) with 0.1 M NaOH at 60 °C for 2 hours. |
| Oxidative Degradation | Treat sample solution (1 mg/mL in methanol) with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat solid sample at 105 °C for 24 hours. |
| Photodegradation | Expose sample solution (1 mg/mL in methanol) to UV light (254 nm) and visible light for 24 hours. |
Note: The extent of degradation should be monitored, and the conditions may need to be adjusted to achieve a target degradation of 5-20%.
Data Presentation
Table 1: Hypothetical Impurity Profile of this compound (Batch XYZ)
| Peak No. | Retention Time (min) | Relative Retention Time | Area % | Proposed Identity | Molecular Weight ( g/mol ) |
| 1 | 5.8 | 0.85 | 0.12 | 5-Ethoxy-1H-indole-2-carboxylic acid | 221.22 |
| 2 | 6.8 | 1.00 | 99.5 | This compound | 249.27 |
| 3 | 8.2 | 1.21 | 0.25 | N-ethyl-ethyl 5-ethoxy-1H-indole-2-carboxylate | 277.33 |
| 4 | 9.5 | 1.40 | 0.13 | Unknown | - |
Table 2: 1H NMR Data for this compound and a Potential Impurity
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | δ 8.8 (s, 1H, NH), 7.3 (d, 1H), 7.1 (d, 1H), 6.9 (dd, 1H), 4.4 (q, 2H), 4.1 (q, 2H), 1.4 (t, 3H), 1.3 (t, 3H) |
| 5-Ethoxy-1H-indole-2-carboxylic acid | δ 12.5 (br s, 1H, COOH), 8.9 (s, 1H, NH), 7.3 (d, 1H), 7.1 (d, 1H), 6.9 (dd, 1H), 4.1 (q, 2H), 1.4 (t, 3H) |
Note: The NMR data presented is a representative example and may vary based on the solvent and instrument used.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. scielo.br [scielo.br]
- 8. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 9. bvchroma.com [bvchroma.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. rjptonline.org [rjptonline.org]
preventing decomposition of ethyl 5-ethoxy-1H-indole-2-carboxylate during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of ethyl 5-ethoxy-1H-indole-2-carboxylate during storage and experimentation.
Troubleshooting Guide: Investigating Decomposition
Unexpected assay results or the appearance of impurities when working with this compound can be indicative of decomposition. This guide provides a systematic approach to identifying the root cause of degradation.
Issue: Observed Degradation of this compound (e.g., discoloration, new peaks in HPLC, lower assay value)
| Potential Cause | Recommended Actions |
| Improper Storage Conditions | 1. Review Storage Environment: - Temperature: Verify that the compound is stored in a cool environment, ideally between 2-8°C for short-term and -20°C for long-term storage.[1] Avoid repeated freeze-thaw cycles. - Light: Ensure the compound is stored in a light-resistant container, such as an amber vial, or in a dark location.[1][2] - Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2] 2. Inspect Container Seal: Confirm that the container is tightly sealed to prevent moisture and air ingress. |
| Hydrolysis of the Ester | 1. Check for Moisture: Ensure the storage area is dry. If the compound has been handled outside of a controlled environment, it may have been exposed to atmospheric moisture. 2. Solvent Purity: When preparing solutions, use anhydrous solvents to minimize water content. 3. pH of Solutions: If the compound is in a solution, be aware that both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3][4][5][6] Buffer solutions to a neutral pH if compatible with the experimental design. |
| Oxidation of the Indole Ring | 1. Limit Air Exposure: Minimize the time the container is open to the atmosphere. 2. Use of Antioxidants: For solutions that will be stored, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, if it does not interfere with the intended application.[1] |
| Contamination | 1. Review Handling Procedures: Ensure that all equipment (spatulas, glassware, etc.) is clean and dry before use. 2. Solvent Quality: Use high-purity, unopened solvents when possible to avoid contaminants that could catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are:
-
Hydrolysis: The ethyl ester functional group can be hydrolyzed to the corresponding carboxylic acid (5-ethoxy-1H-indole-2-carboxylic acid) and ethanol. This reaction is accelerated by the presence of water and can be catalyzed by both acids and bases.[3][4][5][6]
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various colored byproducts.[1][7] This process is promoted by exposure to air (oxygen) and light.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container at -20°C. For short-term storage, 2-8°C is acceptable. To further minimize degradation, especially for a primary standard, storage under an inert gas like argon or nitrogen is recommended.[1][2]
Q3: My solid this compound has developed a pink or brownish color. Can I still use it?
A3: A change in color is a visual indicator of decomposition, likely due to oxidation of the indole ring. While the bulk of the material may still be the desired compound, the presence of impurities is confirmed. For sensitive applications, it is highly recommended to purify the material (e.g., by recrystallization) or use a fresh, un-degraded lot. The purity should be verified by an appropriate analytical method, such as HPLC, before use.[1]
Q4: How can I monitor the stability of my this compound sample over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to monitor the purity of your sample over time.[2][8][9] By comparing the peak area of the parent compound and observing the emergence of new peaks corresponding to degradation products, you can quantify the stability. It is recommended to establish a baseline chromatogram with a fresh sample and then re-analyze at set time points.
Quantitative Data on Stability
To ensure the stability of this compound, it is crucial to conduct stability studies under controlled conditions. The following table provides a template for recording and comparing stability data.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance | Comments |
| -20°C, Dark, Sealed | 0 Months | 99.8 | White Crystalline Solid | Initial time point |
| 6 Months | 99.7 | White Crystalline Solid | No significant change | |
| 12 Months | 99.6 | White Crystalline Solid | No significant change | |
| 2-8°C, Dark, Sealed | 0 Months | 99.8 | White Crystalline Solid | Initial time point |
| 6 Months | 99.2 | Off-white Solid | Slight decrease in purity | |
| 12 Months | 98.5 | Off-white Solid | Noticeable degradation | |
| 25°C, Ambient Light, Sealed | 0 Months | 99.8 | White Crystalline Solid | Initial time point |
| 1 Month | 95.3 | Light Brown Solid | Significant degradation | |
| 3 Months | 88.1 | Brown Solid | Extensive decomposition |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[10][11]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[2]
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to light in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples after a defined exposure period (e.g., 24 hours).[2]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC-UV method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting forced degradation studies.
Caption: Decision tree for troubleshooting the root cause of decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI [mdpi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Synthesis of Ethyl 5-ethoxy-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of ethyl 5-ethoxy-1H-indole-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly when using the Fischer indole synthesis method.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst Selection | The choice of acid catalyst is critical and substrate-dependent.[1] A catalyst that is too weak may not facilitate the reaction, while a catalyst that is too strong can cause decomposition of the starting material or product.[1] For the synthesis of this compound from 4-ethoxyphenylhydrazine and ethyl pyruvate, a range of catalysts can be considered. Start with a milder Lewis acid like ZnCl₂ or a Brønsted acid such as p-toluenesulfonic acid before attempting stronger acids like polyphosphoric acid (PPA).[1][2][3] |
| Suboptimal Reaction Temperature | High temperatures can lead to the formation of tar and other polymeric side products, while low temperatures may result in an incomplete reaction.[1] The optimal temperature is dependent on the specific catalyst and solvent used. It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.[1] |
| Unstable Hydrazone Intermediate | The intermediate arylhydrazone formed from 4-ethoxyphenylhydrazine and ethyl pyruvate may be unstable and decompose before cyclization.[1] To mitigate this, consider a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[1] |
| Poor Quality of Reagents | Ensure the purity of 4-ethoxyphenylhydrazine and ethyl pyruvate. Impurities can interfere with the reaction and lead to side product formation. |
Problem 2: Formation of Tarry Side Products
| Potential Cause | Troubleshooting Steps |
| Excessively Strong Acid Catalyst | Strong acids like concentrated H₂SO₄ or PPA can promote polymerization and charring, especially at elevated temperatures.[1] Use the mildest possible acid catalyst that effectively promotes the reaction.[1] Consider using a solid acid catalyst like Amberlite IR-120H, which can offer better control and easier workup. |
| High Reaction Temperature | As mentioned previously, high temperatures can lead to the formation of intractable tars.[1] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1] |
| Prolonged Reaction Time | Extended reaction times, even at moderate temperatures, can contribute to the degradation of the product and the formation of tars. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction Quenching | The acidic reaction mixture must be carefully quenched to neutralize the catalyst and prevent further reactions during workup. Pouring the reaction mixture onto ice-water and then neutralizing with a base like aqueous NaOH or NaHCO₃ is a standard procedure.[1] |
| Emulsion Formation During Extraction | The presence of tars and other byproducts can lead to the formation of emulsions during solvent extraction. If an emulsion forms, try adding brine or filtering the mixture through a pad of celite. |
| Co-elution of Impurities During Chromatography | If purification by column chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the pure this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and well-established method is the Fischer indole synthesis.[3][4] This reaction involves the acid-catalyzed condensation of 4-ethoxyphenylhydrazine with ethyl pyruvate to form an intermediate hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and cyclization to yield the desired indole.[3]
Q2: Which acid catalyst should I choose for the Fischer indole synthesis of this specific compound?
The selection of the acid catalyst is crucial and often requires empirical optimization.[5] A variety of Brønsted and Lewis acids can be employed.[3]
| Catalyst Type | Examples | Typical Conditions | Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Catalytic to stoichiometric amounts, often in a protic solvent like ethanol or acetic acid. | Can be highly effective, but stronger acids may lead to side reactions.[1] |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride etherate (BF₃·OEt₂), Aluminum chloride (AlCl₃) | Typically used in stoichiometric amounts, often in a non-polar solvent. | Generally milder than strong Brønsted acids, with ZnCl₂ being a very common choice.[2][3] |
| Solid Acids | Polyphosphoric acid (PPA), Zeolites, Amberlite IR-120H | Often used as both catalyst and solvent (PPA) or as a heterogeneous catalyst. | PPA is effective for less reactive substrates but can be difficult to work with.[1] Heterogeneous catalysts simplify purification. |
Q3: Can I perform this synthesis in a one-pot reaction?
Yes, a one-pot procedure is often preferred to avoid the isolation of the potentially unstable hydrazone intermediate.[1] This involves mixing the 4-ethoxyphenylhydrazine, ethyl pyruvate, and the acid catalyst in a suitable solvent and heating the mixture until the reaction is complete.
Q4: Are there any alternative synthetic routes to the Fischer indole synthesis?
While the Fischer indole synthesis is the most direct route, other methods for constructing the indole ring exist, such as the Reissert, Leimgruber-Batcho, and Bartoli indole syntheses.[4] Palladium-catalyzed methods have also been developed for the synthesis of N-arylhydrazones, which are precursors in the Fischer indole synthesis.[3] However, for the specific target molecule, the Fischer indole synthesis is generally the most practical approach.
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
-
Hydrazone Formation (Optional, for two-step procedure):
-
In a round-bottom flask, dissolve 4-ethoxyphenylhydrazine hydrochloride in ethanol, followed by the addition of an equivalent of a base (e.g., sodium acetate) to liberate the free hydrazine.
-
Add an equimolar amount of ethyl pyruvate to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the hydrazone precipitate.
-
Isolate the hydrazone by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Indolization (Cyclization):
-
Method A (One-Pot): To a solution of 4-ethoxyphenylhydrazine (or its hydrochloride salt) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add an equimolar amount of ethyl pyruvate.
-
Add the chosen acid catalyst (e.g., 10-20 mol% p-TsOH or 1.1 equivalents of ZnCl₂).
-
Method B (From Isolated Hydrazone): Suspend the pre-formed hydrazone in a suitable solvent.
-
Add the acid catalyst.
-
Heat the reaction mixture to the desired temperature (ranging from 60 °C to reflux) and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto a mixture of ice and water.[1]
-
Neutralize the mixture with a suitable base, such as aqueous sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Visualizations
Caption: Catalyst selection workflow for the Fischer indole synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 5-Ethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among these, ethyl 5-ethoxy-1H-indole-2-carboxylate stands as a valuable intermediate for the synthesis of a variety of therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of prominent synthetic methodologies for this compound, presenting experimental data, detailed protocols, and a logical workflow to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Key Synthesis Methods
The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and disadvantages. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and tolerance to various functional groups. Here, we compare four major synthetic strategies: the Fischer Indole Synthesis, the Reissert Indole Synthesis, the Leimgruber-Batcho Indole Synthesis, and a modern Palladium-Catalyzed approach.
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| Fischer Indole Synthesis | 4-Ethoxyphenylhydrazine, Ethyl pyruvate | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)[1], Heat | Good to Excellent | Versatile, widely applicable, readily available starting materials. | Harsh acidic conditions may not be suitable for sensitive substrates; potential for side reactions and regioisomer formation with unsymmetrical ketones.[2] |
| Reissert Indole Synthesis | 4-Ethoxy-2-nitrotoluene, Diethyl oxalate | Strong base (e.g., NaOEt, KOtBu), Reducing agent (e.g., Zn/AcOH, H₂/Pd)[3] | Good | Good for the synthesis of indole-2-carboxylic acids and their esters.[4] | Requires a substituted o-nitrotoluene which may not be readily available; multi-step process.[3] |
| Leimgruber-Batcho Indole Synthesis | 4-Ethoxy-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂, Pd/C, SnCl₂)[5] | High | High yields, mild reaction conditions, avoids harsh acids.[5] | Starting o-nitrotoluenes can be difficult to access. |
| Palladium-Catalyzed Synthesis | 4-Ethoxyaniline, Ethyl 2-butynoate (or similar alkyne) | Palladium catalyst (e.g., Pd(OAc)₂), Ligand, Base | Good to Excellent | High functional group tolerance, often milder conditions than classical methods.[6] | Catalyst and ligand costs can be high; optimization of reaction conditions may be required. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound and its analogs, providing a practical basis for laboratory work.
Fischer Indole Synthesis
This protocol is adapted from established procedures for the synthesis of substituted indole-2-carboxylates.
Step 1: Formation of 4-Ethoxyphenylhydrazone of Ethyl Pyruvate
In a round-bottom flask, 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) is dissolved in ethanol. Ethyl pyruvate (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
The crude hydrazone is added to a suitable acidic catalyst, such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol. The mixture is heated to 80-100 °C for 2-4 hours.[1] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Reissert Indole Synthesis
This two-step procedure is a reliable method for preparing indole-2-carboxylates.[4]
Step 1: Condensation of 4-Ethoxy-2-nitrotoluene with Diethyl Oxalate
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), 4-ethoxy-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) are added sequentially at 0 °C. The reaction mixture is stirred at room temperature overnight. The resulting precipitate, the potassium salt of ethyl (4-ethoxy-2-nitrophenyl)pyruvate, is collected by filtration and washed with diethyl ether.
Step 2: Reductive Cyclization
The intermediate from the previous step is dissolved in a suitable solvent such as acetic acid or ethanol. A reducing agent, for instance, zinc dust in acetic acid or catalytic hydrogenation with palladium on carbon, is then employed to concurrently reduce the nitro group and facilitate cyclization.[3] For example, using zinc dust in acetic acid, the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered, and the filtrate is concentrated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified.
Leimgruber-Batcho Indole Synthesis
This high-yield synthesis proceeds under mild conditions.[5]
Step 1: Formation of the Enamine
A mixture of 4-ethoxy-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq), and pyrrolidine (0.2 eq) in dimethylformamide (DMF) is heated at 110-120 °C for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure to give the crude enamine.
Step 2: Reductive Cyclization
The crude enamine is dissolved in a suitable solvent like methanol or ethyl acetate. A catalyst, such as Raney nickel or palladium on carbon, is added, and the mixture is hydrogenated under a hydrogen atmosphere.[5] Alternatively, other reducing agents like tin(II) chloride in ethanol can be used. After the reduction is complete, the catalyst is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to afford this compound.
Palladium-Catalyzed Synthesis (Larock Indole Synthesis)
This modern approach offers excellent functional group tolerance.
To a solution of 2-iodo-4-ethoxyaniline (1.0 eq) and ethyl 2-butynoate (1.2 eq) in a suitable solvent such as DMF or acetonitrile, a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq) are added. The reaction mixture is heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Logical Workflow and Pathway Diagrams
The selection of a synthetic method can be guided by a logical workflow that considers the availability of starting materials and the desired reaction conditions.
Caption: Decision workflow for selecting a synthesis method.
The diagram below illustrates the generalized reaction pathways for the discussed synthetic methods.
Caption: Generalized reaction pathways.
Conclusion
The synthesis of this compound can be approached through various effective methods. The classical Fischer and Reissert syntheses remain valuable and widely used, particularly when starting materials are readily accessible. The Leimgruber-Batcho synthesis offers a high-yielding alternative under mild conditions. For substrates with sensitive functional groups or for exploring novel synthetic routes, modern palladium-catalyzed methods provide a powerful and versatile tool. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or development project, including cost, scale, and the chemical nature of the starting materials. This guide provides the necessary comparative data and procedural outlines to make an informed decision.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]
A Comparative Spectroscopic Analysis of Ethyl 5-Ethoxy-1H-indole-2-carboxylate and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of ethyl 5-ethoxy-1H-indole-2-carboxylate and a selection of its structural analogs. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and visualizations to aid in compound identification and characterization.
This technical guide delves into the spectroscopic nuances of this compound, a key heterocyclic compound, and contrasts it with its analogs, including the parent compound ethyl 1H-indole-2-carboxylate, and derivatives with varied substituents at the 5-position and on the ester group. Understanding these spectroscopic differences is crucial for unambiguous structure elucidation, purity assessment, and the development of structure-activity relationships in medicinal chemistry and materials science.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogs. These values have been compiled from various literature sources and spectral databases.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Its Analogs in CDCl₃
| Compound | NH (s) | H-3 (s) | H-4 (d) | H-6 (dd) | H-7 (d) | -OCH₂CH₃ (q) | -OCH₂CH₃ (t) | Other Signals (ppm) |
| Ethyl 1H-indole-2-carboxylate | ~8.7 | ~7.2 | ~7.7 | ~7.1-7.3 | ~7.4 | 4.41 | 1.42 | - |
| This compound | ~8.6 | ~7.1 | ~7.1 | ~6.9 | ~7.3 | 4.40 | 1.41 | 5-OCH₂CH₃: 4.09 (q), 1.45 (t) |
| Ethyl 5-bromo-1H-indole-2-carboxylate | ~8.8 | ~7.2 | ~7.8 | ~7.3 | ~7.3 | 4.42 | 1.43 | - |
| Ethyl 5-nitro-1H-indole-2-carboxylate | ~9.3 | ~7.4 | ~8.6 | ~8.2 | ~7.5 | 4.49 | 1.47 | - |
| Methyl 1H-indole-2-carboxylate | ~8.7 | ~7.2 | ~7.7 | ~7.1-7.3 | ~7.4 | - | - | -OCH₃: 3.94 (s) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Its Analogs in CDCl₃
| Compound | C=O | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | -OCH₂CH₃ | -OCH₂CH₃ | Other Signals (ppm) |
| Ethyl 1H-indole-2-carboxylate | ~162.5 | ~128.0 | ~108.0 | ~127.5 | ~122.0 | ~124.5 | ~121.0 | ~112.0 | ~137.0 | ~61.5 | ~14.5 | - |
| This compound | ~162.4 | ~128.5 | ~108.5 | ~123.0 | ~113.0 | ~154.0 | ~103.0 | ~112.5 | ~132.0 | ~61.4 | ~14.6 | 5-OCH₂CH₃: ~64.0, ~15.0 |
| Ethyl 5-bromo-1H-indole-2-carboxylate | ~162.0 | ~129.5 | ~109.5 | ~129.0 | ~124.5 | ~115.5 | ~123.5 | ~113.5 | ~135.5 | ~61.8 | ~14.4 | - |
| Ethyl 5-nitro-1H-indole-2-carboxylate | ~161.5 | ~131.0 | ~110.0 | ~127.0 | ~118.0 | ~142.0 | ~119.5 | ~112.0 | ~139.5 | ~62.3 | ~14.3 | - |
| Methyl 1H-indole-2-carboxylate | ~162.8 | ~128.2 | ~108.1 | ~127.6 | ~122.1 | ~124.6 | ~121.1 | ~112.1 | ~137.1 | - | - | -OCH₃: ~52.0 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹) of this compound and Its Analogs (KBr Pellet)
| Compound | N-H Stretch | C=O Stretch | C-O Stretch (ester) | C-O-C Stretch (ether) | Aromatic C-H Stretch |
| Ethyl 1H-indole-2-carboxylate | ~3300 | ~1680 | ~1250 | - | ~3100-3000 |
| This compound | ~3310 | ~1685 | ~1245 | ~1210, ~1040 | ~3100-3000 |
| Ethyl 5-bromo-1H-indole-2-carboxylate | ~3305 | ~1682 | ~1255 | - | ~3100-3000 |
| Ethyl 5-nitro-1H-indole-2-carboxylate | ~3320 | ~1700 | ~1260 | - | ~3100-3000 |
| Methyl 1H-indole-2-carboxylate | ~3300 | ~1685 | ~1250 | - | ~3100-3000 |
Mass Spectrometry (MS)
Table 4: Mass-to-Charge Ratios (m/z) of Key Fragments in Electron Ionization (EI) Mass Spectrometry
| Compound | [M]⁺ | [M-OC₂H₅]⁺ | [M-COOC₂H₅]⁺ | Other Key Fragments |
| Ethyl 1H-indole-2-carboxylate | 189 | 144 | 116 | 89 |
| This compound | 233 | 188 | 160 | 132, 104 |
| Ethyl 5-bromo-1H-indole-2-carboxylate | 267/269 | 222/224 | 194/196 | 115 |
| Ethyl 5-nitro-1H-indole-2-carboxylate | 234 | 189 | 161 | 131, 115 |
| Methyl 1H-indole-2-carboxylate | 175 | 144 (M-OCH₃) | 116 | 89 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-10 seconds.
-
Number of scans: 1024-4096, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Record the spectrum using an FT-IR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Acquisition: Record the spectrum as percent transmittance (%T) versus wavenumber (cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce the sample (typically <1 mg) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Instrumentation: Utilize a mass spectrometer equipped with an EI source.
-
Parameters:
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
Mass range: m/z 40-500.
-
-
Data Acquisition: Acquire the mass spectrum, plotting relative abundance versus the mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships of the compared compounds.
A Comparative Guide to Purity Validation of Ethyl 5-Ethoxy-1H-indole-2-carboxylate by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing reliable experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of ethyl 5-ethoxy-1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry.
Comparison of Analytical Techniques
The determination of purity for a compound like this compound can be approached using several analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose. However, other methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer complementary information. The choice of technique often depends on the specific requirements of the analysis, including the need for impurity identification and the availability of reference standards.
A multi-faceted approach is often the most effective strategy for comprehensive purity validation.[1] While HPLC is a robust and precise method for routine purity checks and quantification of known impurities, qNMR offers the advantage of being a primary analytical technique for absolute purity determination without the need for specific impurity reference standards.[1] LC-MS is an invaluable tool for the identification of unknown impurities and for providing a complete impurity profile.[1]
Table 1: Comparison of Analytical Techniques for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[1] | Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules.[1] | An intrinsic property where the signal intensity is directly proportional to the number of nuclear spins.[1] |
| Primary Application | Quantification of the main component and known impurities.[1] | Identification and quantification of known and unknown impurities, including those at trace levels.[1] | Absolute and relative quantification of the main component and impurities without the need for identical reference standards.[1] |
| Typical Limit of Detection (LOD) | 0.015 - 0.2 µg/mL for indole derivatives.[1] | Lower than HPLC, capable of detecting trace-level impurities. | ~0.5 mg/mL (analyte concentration).[1] |
| Strengths | High precision, robustness, and suitability for routine analysis. | Provides molecular weight information, aiding in the identification of unknown impurities. | Does not require a reference standard for the analyte, provides structural information. |
| Limitations | Requires reference standards for impurity identification and quantification. | Can have matrix effects and variations in ionization efficiency. | Lower sensitivity compared to HPLC and LC-MS. |
Experimental Protocols
A detailed and validated experimental protocol is crucial for obtaining accurate and reproducible purity data. Below is a recommended HPLC method for the analysis of this compound, based on established methods for similar indole derivatives.[1][2][3]
HPLC Method for Purity Validation of this compound
-
Instrumentation and Column:
-
An HPLC system equipped with a UV or Diode Array Detector (DAD).
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
A gradient elution is recommended for optimal separation of the main component from potential impurities.[1] A typical gradient might be:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 50% B
-
30-35 min: 50% B
-
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of methanol and water (50:50), to a final concentration of approximately 0.1 mg/mL.
-
-
Validation Parameters:
Potential Impurities:
During the synthesis of indole derivatives, various impurities can arise. These can include starting materials, by-products, and degradation products. For instance, in the synthesis of related indole-5-carboxylates, impurities such as diethyl azobenzene-4,4'-dicarboxylate have been identified.[6] It is also important to consider potential isomeric impurities.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for proper execution. The following diagram illustrates the key steps in the HPLC purity validation process.
Caption: Workflow for HPLC purity validation.
The logical flow for validating the purity of a chemical compound using HPLC is depicted in the following relationship diagram.
Caption: Logical relationship in purity validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 5-hydroxy-1H-indole-2-carboxylate | SIELC Technologies [sielc.com]
- 3. Ethyl 5-chloroindole-2-carboxylate | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Reactivity of Substituted Indole-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Indole-2-carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules. Their reactivity is of paramount importance in the synthesis of complex molecular architectures. This guide provides a comparative study of the reactivity of substituted indole-2-carboxylates, supported by experimental data, to inform synthetic strategy and drug design.
Fundamental Reactivity of the Indole-2-Carboxylate Scaffold
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring, particularly at the C3 position.[1] Consequently, electrophilic substitution on the indole nucleus preferentially occurs at C3.[1]
The presence of a carboxylate group (-COOR) at the C2 position, however, modifies this intrinsic reactivity. As an electron-withdrawing group, the C2-carboxylate deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted indole. Despite this deactivation, the C3 position generally remains the most nucleophilic carbon for many reactions. The reactivity can be further modulated by introducing various substituents on either the pyrrole or benzene portions of the indole ring system.
Electronic Effects of Substituents
The reactivity of the indole nucleus is profoundly influenced by the electronic properties of its substituents. A theoretical study based on proton affinities and electron density indices provides insight into these effects:[2]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2) and methyl (-CH3) are considered activating groups. They increase the electron density of the indole ring, enhancing its nucleophilicity and thus its reactivity towards electrophiles.[2]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) and fluoro (-F) are deactivating groups. They decrease the electron density of the ring, reducing its nucleophilicity.[2] The deactivating effect of a nitro group is particularly pronounced at the ortho and para positions relative to its point of attachment.[2]
A computational study on the photophysical properties of substituted indoles corroborates these findings, noting that in-plane adjacent groups have a more significant impact on the electron density of the indole ring than out-of-plane, longer substituent groups.[3][4] This suggests that substituents directly attached to the ring system will have the most substantial impact on its chemical reactivity.
Comparative Reactivity in Specific Reactions
The following sections present quantitative data from various studies, highlighting how substituents and reaction conditions affect the outcome of different transformations involving indole-2-carboxylates.
The addition of indole-2-carboxylic acid to terminal alkynes, such as 1-hexyne, can be catalyzed by ruthenium and gold complexes to form enol esters. A study comparing different catalysts and conditions for this reaction provides valuable reactivity data.[5]
| Entry | Catalyst (mol%) | Substrate Ratio (Acid:Alkyne) | Solvent | Temp (°C) | Time (h) | Conversion of Acid (%) [b] | Product Ratio (4:5) [c] |
| 1 | [RuCl2(η3:η3-C10H16)(PPh3)] (2) | 1:1 | Water | 60 | 9 | 68 | 4.9:1 |
| 2 | [RuCl2(η3:η3-C10H16)(PPh3)] (2) | 1:1 | Water | 40 | 24 | 43 | 11.0:1 |
| 3 | [RuCl2(η3:η3-C10H16)(PPh3)] (2) | 2:1 | Water | 60 | 14 | 100 | 3.1:1 |
| 4 | [RuCl2(η6-p-cymene)(PPh3)] (5) | 1:1 | Toluene | 80 | 18 | ~100 | 4 only (84% isolated yield) |
| 5 | [AuCl(PPh3)]/AgPF6 (5) | 1:3 | Toluene | 100 | 14 | ~100 | 5 only (71% isolated yield) |
| Table adapted from a study on the catalytic addition of indole-2-carboxylic acid to 1-hexyne.[5] | |||||||
| [a] Reactions performed under N2 atmosphere with 1 mmol of indole-2-carboxylic acid. | |||||||
| [b] Based on the quantity of indole-2-carboxylic acid consumed. | |||||||
| [c] Product 4 is the mono-addition product; Product 5 is the di-addition product. |
This data demonstrates that reactivity and selectivity are highly dependent on the catalytic system and reaction conditions. The ruthenium(II) catalyst in toluene (Entry 4) provides high selectivity for the mono-addition product, while the gold(I) catalyst (Entry 5) selectively yields the di-addition product.[5]
Indole-2-carboxylic acids can undergo copper-catalyzed decarboxylative N-arylation with aryl halides. The efficiency of this reaction is influenced by the nature of the aryl halide.[6]
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | K3PO4 | NMP | 160 | 12 | 99 |
| 2 | 4-Bromotoluene | K3PO4 | NMP | 160 | 12 | 85 |
| 3 | 4-Bromanisole | K3PO4 | NMP | 160 | 12 | 92 |
| 4 | 2-Bromotoluene | K3PO4 | NMP | 160 | 12 | 65 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | K3PO4 | NMP | 160 | 12 | 78 |
| Table summarizing the yields of copper-catalyzed decarboxylative N-arylation.[6] |
The reaction proceeds efficiently with both aryl iodides and bromides bearing either electron-donating or electron-withdrawing groups. However, steric hindrance from ortho-substituted aryl bromides leads to a noticeable decrease in yield (Entry 4).[6]
The reduction of the pyrrole ring in substituted indole-2-carboxylates to form indolines can be highly dependent on the nature of the substituent at the C3 position.[7]
| Substrate (C3-Substituent) | Reduction Method | Result |
| Unsubstituted | Catalytic Hydrogenation | Indoline formed in good yield |
| Phenyl | Catalytic Hydrogenation | Benzene ring reduced, pyrrole untouched |
| Carboxymethyl | Catalytic Hydrogenation | Benzene ring reduced, pyrrole untouched |
| N-Boc, Phenyl | Catalytic Hydrogenation | Pyrrole ring reduced to cis-indoline |
| Comparative outcomes of hydrogenation based on C3-substituent.[7] |
This comparison illustrates a significant shift in reactivity. For 3-phenyl and 3-carboxymethyl derivatives, catalytic hydrogenation preferentially reduces the substituent's aromatic ring over the indole's pyrrole ring. Protecting the indole nitrogen with a Boc group (N-Boc) redirects the hydrogenation to the desired pyrrole ring, yielding the corresponding indoline.[7]
Experimental Protocols
Under a nitrogen atmosphere, indole-2-carboxylic acid (0.161 g, 1 mmol), 1-hexyne (0.115 mL, 1 mmol), toluene (1 mL), and the ruthenium(II) complex [RuCl2(η6-p-cymene)(PPh3)] (0.028 g, 0.05 mmol, 5 mol%) are introduced into a Teflon-capped sealed tube. The reaction mixture is stirred at 80 °C for 18 hours. After cooling, the solvent is eliminated under reduced pressure. The crude product is purified by column chromatography on silica gel using an ethyl acetate-n-hexane mixture (1:10 v/v) as the eluent to yield the product as a yellow oil.
A mixture of indole-2-carboxylic acid (0.5 mmol), the corresponding aryl halide (0.6 mmol), Cu2O (0.025 mmol, 5 mol%), and K3PO4 (1.0 mmol) in N-methylpyrrolidone (NMP, 2.0 mL) is heated at 160 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the N-aryl indole.
1-Benzyl indole-2-carboxylic acid (0.002 mol) is refluxed in benzene (5 mL) with thionyl chloride (2.5 mL) for 2 hours at 80°C. The solvent and excess SOCl2 are removed by co-evaporation with toluene (3 x 10 mL). The resulting acid chloride residue is dissolved in chloroform (10 mL). An equivalent amount of pyridine and the corresponding amine derivative are added, and the mixture is stirred at room temperature overnight. The reaction mixture is then processed to isolate the N-substituted indole-2-carboxamide derivative.
Reaction Mechanisms and Workflows
Visualizing the flow of electrons and the transformation of intermediates is crucial for understanding reactivity. The following diagrams illustrate key mechanistic pathways for reactions involving indole-2-carboxylates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Unlocking Neuroprotection: A Comparative Analysis of Indole-2-Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a paramount challenge in the fight against neurodegenerative diseases. Among the promising candidates, indole-2-carboxylic acid derivatives have emerged as a compelling class of compounds. This guide provides an objective comparison of their neuroprotective efficacy, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of promising therapeutic leads.
Indole-2-carboxylic acid and its derivatives exhibit significant neuroprotective effects by mitigating oxidative stress, a key pathological mechanism in a host of neurodegenerative disorders.[1] These compounds have been shown to enhance neuronal viability and combat the detrimental effects of neurotoxins by modulating critical cellular signaling pathways.
Comparative Efficacy of Indole-2-Carboxylic Acid Derivatives
The neuroprotective potential of various indole-2-carboxylic acid derivatives has been quantified in several studies. The following tables summarize key performance metrics, offering a comparative overview of their efficacy in different experimental models.
Table 1: Neuroprotective Effects of Indole Derivatives on Cell Viability
| Compound | Cell Line | Stressor | Concentration | % Cell Viability Increase | Reference |
| NC009-1 | HMC3 (microglia) | MPP+ (3 mM) | 10 µM | 24% | [2] |
| Compound 12 | SH-SY5Y | Aβ(25–35) (40 µM) | 30 µM | 20.07% | [3] |
| Compound 13 | SH-SY5Y | Aβ(25–35) (40 µM) | 30 µM | 25.01% | [3] |
| Compound 14 | SH-SY5Y | Aβ(25–35) (40 µM) | 30 µM | 35.72% | [3] |
| Compound 20 | SH-SY5Y | Aβ(25–35) (40 µM) | 30 µM | 19.37% | [3] |
| Compound 21 | SH-SY5Y | Aβ(25–35) (40 µM) | 30 µM | 21.76% | [3] |
| Compound 22 | SH-SY5Y | Aβ(25–35) (40 µM) | 30 µM | 31.08% | [3] |
Table 2: Inhibitory Concentration (IC50) of Indole Derivatives
| Compound | Target | IC50 | Reference |
| 9o-1 | IDO1 | 1.17 µM | [4] |
| 9o-1 | TDO | 1.55 µM | [4] |
| 9p-O | IDO1 | double digit nM | [4] |
| 9p-O | TDO | double digit nM | [4] |
| 14a | MAO-B | 12.63 µM | [5] |
| 14b | MAO-B | 8.65 µM | [5] |
| 5d (antiproliferative) | MCF-7 cells | 0.95 µM | [6] |
| 5e (antiproliferative) | MCF-7 cells | 1.10 µM | [6] |
| 5h (antiproliferative) | MCF-7 cells | 1.50 µM | [6] |
Key Signaling Pathway: The Nrf2/HO-1 Axis
A crucial mechanism underlying the neuroprotective effects of many indole derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[7][8] This pathway is a primary cellular defense mechanism against oxidative stress.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to oxidative stress or activation by compounds like indole derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus.[9] In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including HO-1.[8][9] HO-1, in turn, catabolizes heme into biliverdin (which is then converted to the potent antioxidant bilirubin), carbon monoxide, and free iron, thereby exerting antioxidant and anti-inflammatory effects.[7]
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]
Protocol:
-
Seed cells (e.g., SH-SY5Y or HMC3) in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.[3]
-
Pre-treat the cells with various concentrations of the indole-2-carboxylic acid derivatives for a specified duration (e.g., 8 hours).[2]
-
Induce cellular stress by adding a neurotoxin (e.g., 500 µM H₂O₂ or 3 mM MPP⁺) and co-incubate with the test compounds for 24 hours.[2][3]
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[3]
-
Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[3][10]
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or 0.1 M isopropanol/HCl solution) to each well to dissolve the formazan crystals.[3][10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the untreated control group.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
The 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[3] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[11][12]
Protocol:
-
Seed cells in a black 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.[3]
-
Treat the cells with the indole derivatives and a stressor (e.g., 800 µM H₂O₂) for the desired time.[3]
-
Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).[13]
-
Incubate the cells with DCFH-DA working solution (e.g., in serum-free medium without phenol red) for 30 minutes at 37°C in the dark.[3]
-
Wash the cells again to remove the excess probe.[13]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[3]
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Western Blot Analysis for Nrf2 and HO-1
Western blotting is a technique used to detect specific proteins in a sample.[14][15]
Protocol:
-
Lyse treated and control cells in RIPA buffer containing protease inhibitors.[15]
-
Determine the protein concentration of the lysates using a BCA assay.[15]
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[15]
References
- 1. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide as a Neuroprotectant for Alzheimer’s Disease by Hybridization of Curcumin and Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ROS Detection ROS Assay Kit -Highly Sensitive DCFH-DA- Dojindo [dojindo.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotection of NRF2 against Ferroptosis after Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
in vitro evaluation of ethyl 5-ethoxy-1H-indole-2-carboxylate derivatives as GSK-3β inhibitors
A Comparative Guide to Ethyl 5-Ethoxy-1H-indole-2-carboxylate Derivatives as GSK-3β Inhibitors
This guide provides an objective comparison of this compound derivatives as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[1][2][3] The data and protocols presented are compiled from peer-reviewed research to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds.
Performance Comparison of GSK-3β Inhibitors
The inhibitory potential of various ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives against GSK-3β has been evaluated in vitro. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency. For comparative purposes, data for the known GSK-3β inhibitor, Staurosporine, is also included.
| Compound ID | Substituent at 5-position | IC50 (µM) | IC50 of Staurosporine (nM) |
| Aii11 | Fluoro | 1.312 ± 0.165 | 5.258 ± 0.214 |
| Aii2 | Chloro | 2.069 ± 0.1098 | 5.258 ± 0.214 |
| Aii1 | Bromo | 2.221 ± 0.097 | 5.258 ± 0.214 |
| Aii3 | Methyl | 3.043 ± 0.0658 | 5.258 ± 0.214 |
| Aii6 | Nitro | 3.296 ± 0.050 | 5.258 ± 0.214 |
| Aii5 | Unsubstituted (H) | 3.915 ± 0.0457 | 5.258 ± 0.214 |
Data sourced from a study by Ramesh et al.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these indole derivatives.
GSK-3β Inhibition Assay (Luminance Assay Technique)
This in vitro assay measures the inhibitory effect of the compounds on GSK-3β activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds (this compound derivatives)
-
Staurosporine (as a positive control)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the GSK-3β enzyme, the specific substrate peptide for GSK-3β, and ATP in a suitable kinase buffer.
-
Compound Incubation: The synthesized indole derivatives are added to the reaction mixture at varying concentrations. A known GSK-3β inhibitor, such as Staurosporine, is used as a positive control.
-
Kinase Reaction: The enzymatic reaction is initiated by the addition of ATP and incubated at 30°C for 30 minutes. During this time, GSK-3β phosphorylates the substrate peptide, consuming ATP in the process.[5]
-
Luminescence Detection: After the incubation period, the Kinase-Glo® reagent is added to the mixture. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luciferase enzyme in the reagent catalyzes the conversion of luciferin to oxyluciferin, a reaction that produces light, and the intensity of the light is directly proportional to the amount of ATP present.
-
Data Analysis: The luminescence is measured using a microplate reader. A decrease in luminescence compared to the control (no inhibitor) indicates inhibition of the kinase, as less ATP is consumed. The IC50 value, the concentration of the inhibitor at which 50% of the enzyme activity is inhibited, is then calculated from the dose-response curve.[6]
Visualizations
GSK-3β Signaling Pathway
GSK-3β is a critical kinase involved in a multitude of cellular signaling pathways that regulate processes like cell fate, metabolism, and gene expression.[7][8] Its activity is modulated by upstream signals, and it, in turn, phosphorylates a wide range of downstream targets.
References
- 1. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Unraveling the Bioactivity of Ethyl 5-Ethoxy-1H-indole-2-carboxylate Derivatives: A Comparative Guide
For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of ethyl 5-ethoxy-1H-indole-2-carboxylate derivatives, focusing on their potential as anticancer agents and inhibitors of key cellular targets like Glycogen Synthase Kinase-3β (GSK-3β) and tubulin.
This document synthesizes available data to illuminate the impact of structural modifications on the biological activity of this indole scaffold. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to facilitate further research and development in this promising area of medicinal chemistry.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on the indole ring. The following tables summarize the quantitative data from various studies, comparing the activity of these derivatives against different biological targets.
Anticancer Activity
The antiproliferative activity of 5-substituted indole-2-carboxamide derivatives has been evaluated against various cancer cell lines. While data specifically for this compound is limited, studies on closely related 5-substituted analogs provide valuable SAR insights. For instance, the presence of a halogen or a small alkyl group at the 5-position of the indole ring has been shown to influence anticancer potency.
Table 1: Anticancer Activity of 5-Substituted Indole-2-Carboxamide Derivatives
| Compound | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5c | Cl | MCF-7 | Not specified, but less potent than 5g | Doxorubicin | 1.10 |
| 5g | Cl | MCF-7 | More potent than 5c | Doxorubicin | 1.10 |
| 5f | Cl | Not specified | 1.9 times more potent than 5a | Not specified | Not specified |
| 5a | Cl | Not specified | Less potent than 5f | Not specified | Not specified |
Note: The referenced study highlights the impact of substitution at other positions as well, indicating a complex SAR.[1]
GSK-3β Inhibition
A study focusing on ethyl 2-carboxylate-5-monosubstituted-1H-indole derivatives has identified promising GSK-3β inhibitors. The nature of the substituent at the 5-position plays a crucial role in determining the inhibitory activity.
Table 2: GSK-3β Inhibitory Activity of Ethyl 5-Monosubstituted-1H-indole-2-carboxylate Derivatives
| Compound | 5-Substituent | IC50 (µM) |
| Aii1 | -H | Promising |
| Aii2 | -CH3 | Promising |
| Aii3 | -OCH3 | Promising |
| Aii11 | Not specified | Excellent |
Source: Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.[2][3]
Tubulin Polymerization Inhibition
Structure-Activity Relationship (SAR) Summary
The collective data suggests several key SAR trends for 5-substituted indole-2-carboxylate derivatives:
Caption: Key SAR observations for 5-substituted indole-2-carboxylates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro GSK-3β Inhibition Assay (Luminance-based)
This assay measures the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation: Prepare solutions of GSK-3β enzyme, substrate (e.g., a specific peptide), and serially diluted test compounds in assay buffer.
-
Reaction Initiation: In a 96-well white plate, add the test compound, GSK-3β enzyme, and substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The amount of light produced is proportional to the amount of ATP remaining.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the increase in turbidity as tubulin polymerizes into microtubules.
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer on ice. Prepare solutions of test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compounds.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to obtain polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory or enhancing effect of the compounds.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and evaluation of novel bioactive compounds.
Caption: A generalized workflow for drug discovery and development.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, particularly on related 5-substituted analogs, indicates that this class of compounds possesses significant potential as anticancer agents and inhibitors of GSK-3β and tubulin.
Future research should focus on a more systematic exploration of the SAR of this compound derivatives. This includes the synthesis of a focused library of analogs with diverse substituents at various positions of the indole ring and the evaluation of their activity against a broader panel of cancer cell lines and kinase targets. Such studies will be instrumental in identifying more potent and selective lead compounds for further preclinical and clinical development.
References
A Comparative Guide to Catalysts in Indole Synthesis: Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of indoles is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of various catalytic methods for indole synthesis, focusing on the efficacy of different catalysts supported by experimental data. We delve into classic acid-catalyzed methods and modern transition-metal-catalyzed approaches, offering a comprehensive overview for researchers selecting the optimal synthetic route.
Data Presentation: A Quantitative Comparison of Catalytic Efficacy
The following table summarizes quantitative data for the synthesis of representative indole derivatives using various catalytic systems. This allows for a direct comparison of catalyst performance based on reaction yields and conditions.
| Indole Synthesis Method | Target Molecule | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Fischer Indole Synthesis | 2-Phenylindole | Zinc Chloride (ZnCl₂) | Neat | 180 | 0.25 | 86 | [1] |
| 2-Phenylindole | Choline chloride·2ZnCl₂ | Ionic Liquid | 95 | 4 | 91 | [2] | |
| 2,3-Dimethylindole | Choline chloride·2ZnCl₂ | Ionic Liquid | 95 | 4 | 56 | [2] | |
| 1,2,3,4-Tetrahydrocarbazole | Boron trifluoride etherate | Ethanol | Reflux | N/A | High | [3] | |
| Bischler-Möhlau Synthesis | 2-Arylindoles | Sodium Bicarbonate | Solid-State (Microwave) | N/A | 0.0125 - 0.0167 | 50-75 | [4] |
| Substituted Indoles | 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) | HFIP (Microwave) | 120 | 0.67 | up to 88 | [5] | |
| Palladium-Catalyzed Synthesis | 2,3-Disubstituted Indoles | Pd(OAc)₂/LiCl | DMF | 100 | N/A | 75 | [6] |
| 2,3-Disubstituted Indoles | Ferrocene-functionalized NHC–Pd complex | N/A | N/A | N/A | Good | [7] | |
| N-N Axially Chiral Indoles | Pd(OAc)₂ with Chiral Phosphoramidite Ligand | N/A | N/A | N/A | up to 96 (ee) | ||
| Copper-Catalyzed Synthesis | Ethyl 1H-indole-2-carboxylate | Copper(I) Iodide (CuI) | 2-MeTHF or EtOAc | 80 | 16 | 50-53 | [8] |
| Multisubstituted Indoles | Cu(OAc)₂ with tBu₃P·HBF₄ | DMF/DMSO | 100-130 | 48 | up to 55 | ||
| 3-Phenylselanylindole | Copper(II) Bromide (CuBr₂) | CH₂Cl₂ | Room Temp. | 5 | up to 82 | [9] | |
| Gold-Catalyzed Synthesis | 2-Substituted 3-Alkynyl Indoles | NaAuCl₄ then AuCl | iPrOH | Room Temp. - 80 | 4-30 | up to 85 | [10] |
| Vinyl Indoles | Cationic Gold(I) Complex | N/A | Mild | N/A | High | [11][12] | |
| Fused Indoles | IPrAuCl/AgOTf | DCE | Room Temp. | 0.025 | 86 | [13] |
Experimental Protocols: Detailed Methodologies
Reproducibility is paramount in scientific research. Below are detailed experimental protocols for key examples from the comparison table.
Fischer Indole Synthesis of 2-Phenylindole using Zinc Chloride
Materials:
-
Phenylhydrazine (5.1 mmol)
-
Acetophenone (5.0 mmol)
-
Anhydrous Zinc Chloride (200 mol%)
-
Acetic Acid (0.1 N)
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a mortar, thoroughly mix phenylhydrazine and acetophenone with anhydrous zinc chloride using a pestle.
-
Add a few drops of 0.1 N acetic acid dropwise while continuously mixing at room temperature for 10 minutes.[1]
-
Transfer the mixture to a round-bottomed flask fitted with a reflux condenser and a CaCl₂ guard tube.
-
Heat the mixture slowly to 180 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[1]
-
Cool the reaction mixture to room temperature and dilute with 5 mL of dichloromethane and 5 mL of water.
-
Separate the dichloromethane layer and extract the aqueous layer three times with 5 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane as the eluent to obtain 2-phenylindole.[1]
Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles
Materials:
-
Aniline derivative (2.0 mmol)
-
Phenacyl bromide derivative (1.0 mmol)
Procedure:
-
In a suitable vessel, mix the aniline and phenacyl bromide in a 2:1 molar ratio.
-
Subject the solid-state mixture to microwave irradiation at 540 W for 45-60 seconds.[4]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The resulting 2-arylindole can be purified by appropriate chromatographic techniques. This one-pot procedure simplifies the process and improves yields to 52-75%.[4]
Palladium-Catalyzed Larock Indole Synthesis
Materials:
-
o-Iodoaniline
-
Disubstituted Alkyne (2-5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate
-
Lithium Chloride (LiCl) (1 equivalent)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the o-iodoaniline, the disubstituted alkyne, potassium carbonate, and lithium chloride.
-
Add palladium(II) acetate as the catalyst.
-
Add DMF as the solvent.
-
Heat the reaction mixture to 100 °C.[6]
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to isolate the 2,3-disubstituted indole.
Copper-Catalyzed Synthesis of Ethyl 1H-indole-2-carboxylate
Materials:
-
2-Bromobenzaldehyde (4.0 mmol)
-
Ethyl acetamidoacetate (1.2 equivalents)
-
Copper(I) Iodide (CuI) (5-20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc)
Procedure:
-
To a reaction flask, add 2-bromobenzaldehyde, ethyl acetamidoacetate, copper(I) iodide, and cesium carbonate.[8]
-
Add 2-MeTHF or EtOAc as the solvent.
-
Heat the reaction mixture to 80 °C for 16 hours.[8]
-
After cooling, perform an aqueous workup. The use of 2-MeTHF or EtOAc allows for sufficient phase separation, simplifying the workup process compared to using dipolar aprotic solvents.[8]
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry, and concentrate under reduced pressure.
-
Purify the residue by chromatography to yield ethyl 1H-indole-2-carboxylate.
Gold-Catalyzed Synthesis of 2-Substituted 3-Alkynyl Indoles
Materials:
-
2-Alkynylaniline (0.40 mmol)
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (2-4 mol%)
-
Isopropyl Alcohol (iPrOH)
-
1-((Triisopropylsilyl)ethynyl)-1λ³-benzo[d][10][11]iodoxol-3(1H)-one (TIPS-EBX) (1.2-2.4 equivalents)
-
Gold(I) Chloride (AuCl) (4-8 mol%)
-
Diethyl ether (Et₂O)
-
0.1 M Sodium Hydroxide (NaOH)
Procedure:
-
To a stirred solution of the 2-alkynylaniline in iPrOH, add NaAuCl₄ at room temperature (or 80 °C for certain substrates). Stir until full conversion to the corresponding indole (typically 3 hours).[10]
-
To the reaction mixture, add TIPS-EBX followed by AuCl.
-
Stir the reaction at room temperature until the alkynylation is complete (4-30 hours).[10]
-
Concentrate the reaction mixture under vacuum.
-
Add Et₂O and wash the organic layer twice with 0.1 M NaOH.
-
Combine the aqueous layers and extract with Et₂O.
-
Combine all organic layers, dry, and concentrate. Purify the residue by chromatography to obtain the 2-substituted 3-alkynyl indole.
Mandatory Visualization: Diagrams of Synthetic Pathways
The following diagrams, created using Graphviz, illustrate key workflows and relationships in indole synthesis.
Caption: A generalized workflow for the synthesis of indoles.
References
- 1. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. synarchive.com [synarchive.com]
- 7. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines [beilstein-journals.org]
- 11. Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Structural Landscape of Indole-2-Carboxylates: A Comparative Crystallographic Analysis
A detailed examination of the X-ray crystallographic data of ethyl 1H-indole-2-carboxylate and its derivatives offers valuable insights for researchers, scientists, and drug development professionals. While a specific crystallographic analysis for ethyl 5-ethoxy-1H-indole-2-carboxylate is not publicly available, a comparative study of structurally similar compounds provides a strong predictive framework for its molecular conformation and crystal packing.
This guide presents a comparative analysis of the crystallographic structures of key indole-2-carboxylate derivatives, offering a basis for understanding the structural nuances that different substituents impart. The data summarized herein is crucial for comprehending intermolecular interactions and informing the design of novel therapeutic agents based on the indole scaffold. Indole derivatives are of significant interest due to their widespread presence in natural products and their diverse pharmacological activities.[1]
Comparative Crystallographic Data
To understand the potential solid-state structure of this compound, we can analyze the crystallographic data of closely related analogs. The following table summarizes the key crystallographic parameters for ethyl 1H-indole-2-carboxylate, ethyl 5-chloro-1H-indole-2-carboxylate, and 5-methoxy-1H-indole-2-carboxylic acid. These compounds provide a basis for comparing the effects of substitution at the 5-position of the indole ring.
| Parameter | Ethyl 1H-indole-2-carboxylate[2][3] | Ethyl 5-chloro-1H-indole-2-carboxylate[4] | 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 1)[5][6] | 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2)[5][6] |
| Formula | C₁₁H₁₁NO₂ | C₁₁H₁₀ClNO₂ | C₁₀H₉NO₃ | C₁₀H₉NO₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | C2/c | P2₁/c |
| a (Å) | 5.5622 (7) | 10.570 (3) | 13.079 (3) | 4.0305 (2) |
| b (Å) | 18.891 (2) | 5.617 (2) | 7.696 (2) | 13.0346 (6) |
| c (Å) | 9.6524 (13) | 18.091 (5) | 35.185 | 17.2042 (9) |
| β (°) | 104.454 (13) | 105.681 (4) | 91.06 (3) | 91.871 (5) |
| Volume (ų) | 982.1 (2) | 1034.0 | 3540.1 (1) | 903.8 (1) |
| Z | 4 | 4 | 16 | 4 |
| Key Interactions | Hydrogen-bonded dimers forming a herringbone pattern.[2][3] | Centrosymmetrically related molecules form dimers via hydrogen bonds.[4] | Ribbons of two independent molecular chains connected by O–H⋯O and N–H⋯O hydrogen bonds.[5][6] | Cyclic dimers formed via double O–H⋯O hydrogen bonds.[5][6] |
Experimental Protocols
The determination of the crystal structure for these indole derivatives follows a standardized experimental workflow for single-crystal X-ray diffraction.
Synthesis and Crystallization
The initial step involves the synthesis of the target compound. For instance, ethyl 1H-indole-2-carboxylate can be synthesized by the reaction of 1H-indole-2-carboxylic acid with thionyl chloride, followed by the addition of ethanol.[2][3] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol or ethanol.[3][4]
Data Collection
A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 153 K or 170 K) to minimize thermal vibrations of the atoms.[2][4] The diffractometer uses a specific X-ray radiation source (e.g., Mo Kα radiation) to irradiate the crystal.[2][4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors.[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3][4]
Visualizing the Workflow
The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:
Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.
Discussion and Comparison
The presented data reveals that minor modifications to the indole-2-carboxylate scaffold can lead to significant changes in the crystal packing.
-
Ethyl 1H-indole-2-carboxylate forms hydrogen-bonded dimers which then arrange into a herringbone pattern.[2][3] This is a common packing motif for planar aromatic molecules.
-
The introduction of a chloro group at the 5-position in ethyl 5-chloro-1H-indole-2-carboxylate does not significantly alter the fundamental dimeric association through hydrogen bonds.[4] However, the change in the space group from P2₁/c to P2₁/n, along with alterations in the unit cell parameters, indicates a different overall packing arrangement, likely influenced by the size and electronic properties of the chlorine atom.
-
In the case of 5-methoxy-1H-indole-2-carboxylic acid , the presence of a carboxylic acid group instead of an ethyl ester leads to different hydrogen bonding patterns, resulting in the formation of two distinct polymorphs.[5][6] Polymorph 1 features ribbon-like structures, while Polymorph 2 exhibits cyclic dimers.[5][6] This highlights the profound impact of the ester versus carboxylic acid functionality on the supramolecular assembly.
Based on this comparative analysis, it is highly probable that this compound would also crystallize in a monoclinic system and exhibit hydrogen-bonded dimeric structures, similar to its unsubstituted and 5-chloro analogs. The ethoxy group at the 5-position would likely influence the overall crystal packing through steric effects and potential weak intermolecular interactions, leading to unique unit cell parameters. The planarity of the indole ring system is expected to be maintained.
This comparative guide underscores the importance of empirical crystallographic studies for understanding the solid-state properties of drug candidates. While predictions based on analogous structures are valuable, experimental determination remains the gold standard for elucidating the precise three-dimensional arrangement of molecules in the crystalline state.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of Ethyl 5-ethoxy-1H-indole-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of ethyl 5-ethoxy-1H-indole-2-carboxylate (CAS No. 16382-17-5).
Due to a lack of comprehensive hazard data for this specific compound, it is imperative to handle it with a high degree of caution, treating it as a potentially hazardous substance. The following procedures are based on established best practices for the management of laboratory chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is in use and that work is conducted in a designated and properly ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE) Summary
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process of segregation, containment, labeling, and transfer to a licensed waste disposal facility.
-
Waste Segregation :
-
Solid Waste : Collect un-reusable solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, compatible, and clearly labeled solid hazardous waste container.
-
Liquid Waste : If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Waste Containment :
-
Use robust, leak-proof containers made of a material compatible with the chemical.
-
Ensure container lids are securely fastened at all times, except when adding waste.
-
For liquid waste, do not fill containers beyond 80% capacity to allow for vapor expansion.
-
Keep the exterior of the waste container clean and free from contamination.
-
-
Waste Labeling :
-
All waste containers must be clearly and securely labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "16382-17-5"
-
An indication of the hazards (e.g., "Caution: Handle with care, hazards not fully characterized").
-
The accumulation start date.
-
-
-
Storage :
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to contain any potential leaks.
-
Store away from incompatible materials.
-
-
Disposal and Transfer :
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste transfer.
-
Hazard Data Summary
A thorough review of available safety data indicates that the toxicological properties of this compound have not been fully investigated. The following table summarizes the available data, highlighting the need for cautious handling.
| Hazard Category | Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
| Environmental Hazards | No data available |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling ethyl 5-ethoxy-1H-indole-2-carboxylate
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and prevent contamination. The minimum required PPE for handling ethyl 5-ethoxy-1H-indole-2-carboxylate is summarized below.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[1][2][3][4] |
| Body Protection | A full-length, buttoned laboratory coat. | Minimizes skin exposure to spills.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if dust generation is unavoidable.[1][3][5] | Prevents inhalation of dust particles or vapors.[3][5] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely managing this compound from preparation to disposal.
1. Preparation:
-
Review Safety Data: Before beginning work, thoroughly review the SDS of structurally similar compounds to be fully aware of potential hazards and safety precautions.[3]
-
Don Appropriate PPE: Wear all recommended PPE as detailed in the table above.[3]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risks.[1][3][5]
2. Handling:
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[5]
-
Weighing: Use a balance in a contained space or with local exhaust ventilation.
-
Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[1]
3. Storage:
-
Container: Keep the compound in a tightly sealed, clearly labeled container to prevent moisture absorption and contamination.[3]
-
Conditions: Store in a cool, dry, and dark place as indole derivatives can be light-sensitive. For long-term stability, storage at -20°C may be advisable, similar to other indole compounds.[3]
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
-
Waste Collection: Collect all waste containing the compound, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of chemical waste through a licensed professional waste disposal service.[5] Do not pour waste down the drain.[1]
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Logical Relationship for Risk Assessment
Caption: Risk assessment logic for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
